DDC-01-163
Description
Properties
Molecular Formula |
C49H51N9O9S |
|---|---|
Molecular Weight |
942.0 g/mol |
IUPAC Name |
2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]-3-pyridinyl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C49H51N9O9S/c59-41-14-12-39(44(60)53-41)58-47(63)36-7-4-8-38(42(36)48(58)64)50-15-22-65-24-26-67-27-25-66-23-21-55-17-19-56(20-18-55)40-13-11-34(30-52-40)33-9-10-35-31-57(46(62)37(35)29-33)43(32-5-2-1-3-6-32)45(61)54-49-51-16-28-68-49/h1-11,13,16,28-30,39,43,50H,12,14-15,17-27,31H2,(H,51,54,61)(H,53,59,60) |
InChI Key |
QVOJDGYNXIRHHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN4CCN(CC4)C5=NC=C(C=C5)C6=CC7=C(CN(C7=O)C(C8=CC=CC=C8)C(=O)NC9=NC=CS9)C=C6 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of DDC-01-163, a Mutant-Selective Allosteric EGFR Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDC-01-163 is a potent and selective allosteric degrader of mutant epidermal growth factor receptor (EGFR). As a proteolysis-targeting chimera (PROTAC), this compound offers a novel therapeutic strategy for overcoming drug resistance in non-small-cell lung cancer (NSCLC) by inducing the degradation of clinically relevant EGFR mutants. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Targeted Protein Degradation
This compound functions as a heterobifunctional molecule, simultaneously binding to mutant EGFR and the E3 ubiquitin ligase cereblon (CRBN). This binding facilitates the formation of a ternary complex, bringing the ubiquitin ligase machinery into close proximity with the mutant EGFR protein.[1] This induced proximity leads to the poly-ubiquitination of the EGFR protein, marking it for recognition and subsequent degradation by the 26S proteasome.[2] This targeted degradation approach effectively eliminates the oncogenic signaling driven by mutant EGFR.
A key feature of this compound is its selectivity for mutant forms of EGFR, such as those with L858R/T790M (L/T), L/T/C797S, and L/T/L718Q mutations, while sparing wild-type (WT) EGFR.[1][3] This selectivity is achieved through its allosteric binding to a pocket on the EGFR kinase domain that is more accessible in the mutant conformations.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity.
| Parameter | Cell Line/Target | Value | Description |
| IC50 | Ba/F3 EGFR L858R/T790M | 45 nM | Concentration required for 50% inhibition of biochemical activity.[3] |
| IC50/EC50 | Ba/F3 EGFR L858R/T790M | 96 nM | Concentration required for 50% inhibition of cell proliferation or 50% maximal effect on EGFR in cells.[4] |
| IC50 | Ba/F3 WT EGFR | > 10 µM | Demonstrates selectivity for mutant over wild-type EGFR. |
| Maximal Degradation | Ba/F3 EGFR L858R/T790M | 59-62% (at 24 hours) | The highest percentage of protein degradation observed.[4] |
| Maximal Degradation | H1975 (L858R/T790M) | ~60% (at 24 hours) | Efficacy confirmed in a human lung cancer cell line. |
Signaling Pathway
This compound hijacks the ubiquitin-proteasome system to induce the degradation of mutant EGFR. The signaling cascade is initiated by the formation of the ternary complex and culminates in the elimination of the oncogenic receptor, thereby inhibiting downstream pro-survival signaling pathways.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Ba/F3 cells (expressing WT or mutant EGFR) or H1975 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blotting for EGFR Degradation
This protocol is used to quantify the levels of EGFR protein following treatment with this compound.
Materials:
-
Ba/F3 or H1975 cells
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-phospho-EGFR, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 6, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (GAPDH or β-actin).
Experimental and Logical Workflows
PROTAC Evaluation Workflow
The evaluation of this compound as a PROTAC follows a logical progression from initial screening to mechanistic validation.
Competitive Binding Assay Workflow
To confirm that this compound's degradation activity is mediated by CRBN, a competitive binding assay is performed.
Conclusion
This compound represents a promising therapeutic agent that employs a targeted protein degradation strategy to overcome resistance to conventional EGFR inhibitors. Its allosteric and mutant-selective nature allows for the specific elimination of oncogenic EGFR variants while sparing their wild-type counterparts. The data and protocols presented in this guide provide a comprehensive technical overview of this compound's mechanism of action, supporting its further investigation and development as a novel treatment for NSCLC. The enhancement of its anti-proliferative activity when combined with ATP-site EGFR inhibitors like osimertinib further underscores its potential in combination therapy settings.[1][5]
References
- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | EGFR PROTAC | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-rad.com [bio-rad.com]
DDC-01-163: A Technical Guide to a PROTAC-Based Allosteric EGFR Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDC-01-163 is a novel, mutant-selective, allosteric PROTAC (Proteolysis Targeting Chimera) designed to degrade the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways. This compound offers a promising therapeutic strategy for overcoming drug resistance in EGFR-mutant cancers, particularly non-small cell lung cancer (NSCLC).
Core Concepts: PROTACs and Allosteric Inhibition
Unlike traditional enzyme inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules that induce the degradation of a target protein. They achieve this by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of two key domains connected by a linker: one that binds to the target protein (in this case, EGFR) and another that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.
This compound is further distinguished by its allosteric binding to EGFR. Instead of competing with ATP at the kinase active site, it binds to a different, allosteric site on the EGFR protein. This allows for high selectivity for certain EGFR mutations and provides a potential avenue to overcome resistance mechanisms that arise from mutations in the ATP-binding pocket.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activities of this compound.
| Compound | Target | Assay | IC50 (nM) |
| This compound | EGFR L858R/T790M | Biochemical | 45[1][2][3] |
| Cell Line | EGFR Status | Assay | EC50 (nM) |
| Ba/F3 | L858R/T790M | Proliferation | 96[2][4] |
| Ba/F3 | Wildtype | Proliferation | > 10,000[4] |
Mechanism of Action
This compound is comprised of an allosteric EGFR ligand, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] By simultaneously binding to both the mutant EGFR protein and CRBN, this compound facilitates the formation of a ternary complex. This complex brings the E3 ligase in close proximity to the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation is highly selective for mutant forms of EGFR, sparing the wildtype protein.[1][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.
References
The Role of DDC-01-163 in Overcoming EGFR Drug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). While third-generation TKIs like osimertinib have shown efficacy against the T790M resistance mutation, the emergence of subsequent mutations, such as C797S, renders these therapies ineffective. DDC-01-163 emerges as a promising therapeutic agent designed to overcome these resistance mechanisms through a novel mechanism of action. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism, quantitative performance data, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a potent and mutant-selective allosteric EGFR degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of a target protein.[1][2] this compound is composed of three key components: a ligand that binds to the allosteric site of mutant EGFR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]
The mechanism of action involves the formation of a ternary complex between the mutant EGFR protein, this compound, and the CRBN E3 ligase. This proximity, induced by this compound, facilitates the ubiquitination of the EGFR protein by the E3 ligase. The polyubiquitinated EGFR is then recognized and targeted for degradation by the proteasome, leading to the selective elimination of the mutant receptor from the cancer cells.[3] This degradation-based approach offers a distinct advantage over traditional inhibition, as it removes the entire protein, mitigating the potential for resistance mediated by kinase domain mutations.
Quantitative Data Summary
The efficacy of this compound has been evaluated through various in vitro assays, demonstrating its potency and selectivity for mutant forms of EGFR. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target | Cell Line | Metric | Value |
| Biochemical Assay | EGFR L858R/T790M | - | IC50 | 45 nM[4] |
| Cell Proliferation Assay | EGFR L858R/T790M | Ba/F3 | EC50 | 96 nM[1][3] |
| Cell Proliferation Assay | Wild-type EGFR | Ba/F3 | EC50 | > 10 µM[3] |
| Cell Proliferation Assay | EGFR L858R/T790M/C797S | Ba/F3 | IC50 | 41 nM[5] |
Table 2: Degradation Efficiency of this compound
| Target | Cell Line | Concentration | Time Point | Maximum Degradation (%) |
| EGFR L858R/T790M | Ba/F3 | 0.1 µM | 24 hours | 59 - 62%[3] |
| EGFR L858R/T790M | Ba/F3 | 0.1 µM | 48 hours | Sustained[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Proliferation Assay
-
Cell Culture: Ba/F3 cells stably expressing either wild-type EGFR or various mutant forms (L858R/T790M, L858R/T790M/C797S) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well. The following day, cells were treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Western Blotting for Protein Degradation
-
Cell Lysis: Ba/F3 cells expressing EGFR L858R/T790M were treated with varying concentrations of this compound for the indicated time points. After treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against total EGFR and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities were quantified using densitometry software (e.g., ImageJ). The level of EGFR degradation was calculated relative to the loading control and normalized to the vehicle-treated control.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Mechanism of action of this compound as a PROTAC.
Caption: EGFR signaling pathway and the inhibitory point of this compound.
Caption: A simplified workflow for the in vitro evaluation of this compound.
Conclusion
This compound represents a significant advancement in the strategy to combat EGFR TKI resistance. Its unique mechanism of inducing the degradation of mutant EGFR, including the challenging C797S mutation, offers a potential therapeutic avenue for patients who have exhausted other treatment options. The quantitative data clearly demonstrates its high potency and selectivity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and build upon these promising findings. The continued development and evaluation of this compound and similar protein degraders are crucial for improving outcomes for patients with EGFR-mutant NSCLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | EGFR PROTAC | Probechem Biochemicals [probechem.com]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Degradation of Mutant Epidermal Growth Factor Receptor by DDC-01-163: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism and selectivity of DDC-01-163, a potent and selective allosteric degrader of mutant Epidermal Growth Factor Receptor (EGFR). This compound represents a promising therapeutic strategy for overcoming drug resistance in non-small cell lung cancer (NSCLC) by specifically targeting mutated forms of EGFR while sparing the wild-type (WT) protein, thereby minimizing potential toxicities.
Executive Summary
This compound is a heterobifunctional molecule, classified as a proteolysis-targeting chimera (PROTAC), designed to hijack the cell's natural protein disposal machinery to eliminate pathogenic proteins. It functions by simultaneously binding to mutant EGFR and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the mutant EGFR, marking it for degradation by the 26S proteasome. This targeted degradation approach is particularly effective against EGFR mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs), such as the L858R/T790M double mutant and the tertiary C797S mutation.
Data Presentation: Selectivity and Potency of this compound
The selectivity of this compound for mutant EGFR over its wild-type counterpart is a key feature of its therapeutic potential. This is quantitatively demonstrated through cell proliferation and biochemical assays.
| Cell Line | EGFR Status | Assay Type | Parameter | Value | Reference |
| Ba/F3 | L858R/T790M Mutant | Cell Proliferation | EC50 | 0.096 µM | [1] |
| Ba/F3 | Wild-Type | Cell Proliferation | EC50 | > 10 µM | [1] |
| H1975 | L858R/T790M Mutant | Cell Proliferation | EC50 | Not explicitly stated, but effective degradation shown | [1] |
| Ba/F3 | L858R/T790M/C797S Mutant | Cell Proliferation | - | Effective | [1] |
| Ba/F3 | L858R/T790M/L718Q Mutant | Cell Proliferation | - | Effective | [1] |
| Target | Assay Type | Parameter | Value | Reference |
| EGFR L858R/T790M | Biochemical | IC50 | 45 nM | [2] |
Mechanism of Action: PROTAC-Mediated Degradation
This compound operates through a mechanism of induced protein degradation. One part of the molecule binds to an allosteric site on mutant EGFR, while the other part recruits the E3 ubiquitin ligase, CRBN. This ternary complex formation (Mutant EGFR - this compound - CRBN) allows for the transfer of ubiquitin molecules to the EGFR protein. The polyubiquitinated EGFR is then recognized and degraded by the proteasome.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the selectivity and efficacy of this compound.
Cell Culture
-
Ba/F3 Cells: The murine pro-B Ba/F3 cell lines, engineered to express either wild-type or mutant human EGFR (e.g., L858R/T790M), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin. For parental Ba/F3 cells, the medium is also supplemented with 1 ng/mL of murine interleukin-3 (IL-3). The transformed, EGFR-expressing Ba/F3 cells are cultured in the absence of IL-3, as their proliferation is dependent on the activity of the expressed EGFR.[3][4][5]
-
H1975 Cells: The human NSCLC cell line H1975, which endogenously expresses the EGFR L858R/T790M mutant, is maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. All cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay
This assay determines the effect of this compound on the viability and growth of cancer cells.
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well in their respective growth media.
-
Treatment: After allowing the cells to adhere overnight (for adherent cells) or equilibrate, they are treated with a serial dilution of this compound (e.g., from 0.001 to 10 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle-treated control wells. The half-maximal effective concentration (EC50) values are calculated by fitting the data to a four-parameter logistic curve using graphing software like GraphPad Prism.
Western Blotting for EGFR Degradation
This technique is used to quantify the reduction in EGFR protein levels following treatment with this compound.
-
Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.[6]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are denatured in Laemmli buffer, separated by size on an SDS-polyacrylamide gel, and then transferred to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for total EGFR (e.g., at a 1:1000 dilution). A primary antibody for a loading control, such as GAPDH or β-actin, is also used.[6]
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis: The intensity of the EGFR bands is quantified using densitometry software (e.g., ImageJ) and normalized to the loading control. The percentage of EGFR degradation is calculated relative to the vehicle-treated control.
EGFR Signaling and the Impact of this compound
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[7][8][9] These pathways are crucial for cell proliferation, survival, and growth. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth. This compound, by degrading the mutant EGFR protein, effectively shuts down these oncogenic signaling pathways.
Conclusion
This compound demonstrates remarkable selectivity for mutant forms of EGFR, leading to their effective degradation and the inhibition of cancer cell proliferation. Its mechanism as a PROTAC provides a powerful strategy to overcome resistance to conventional EGFR inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other targeted protein degraders in the field of oncology.
References
- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 2140806-84-2|DC Chemicals [dcchemicals.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. benchchem.com [benchchem.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
DDC-01-163: A Technical Guide to a Mutant-Selective Allosteric EGFR Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of DDC-01-163, a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of mutant Epidermal Growth Factor Receptor (EGFR). This compound represents a significant advancement in the pursuit of therapies for cancers driven by drug-resistant EGFR mutations.
Chemical Structure and Properties
This compound is a heterobifunctional molecule engineered to simultaneously bind to mutant EGFR and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of EGFR. The molecule consists of three key components: a ligand that binds to the allosteric site of EGFR, a linker, and a ligand that recruits the CRBN E3 ligase.
A visual representation of its structure is provided below.
Chemical Structure of this compound
Caption: Conceptual structure of this compound.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 2-(6-(6-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4- yl)amino)ethoxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)pyridin-3-yl)-1- oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide |
| Molecular Formula | C₄₉H₅₁N₉O₉S |
| Molecular Weight | 942.05 g/mol [1][2] |
| CAS Number | 2140806-84-2[1][2] |
| Appearance | Solid[1][3] |
| Class | Allosteric EGFR Degrader (PROTAC)[1][3] |
Mechanism of Action
This compound functions as a potent and selective degrader of mutant EGFR. Unlike traditional inhibitors that only block the receptor's activity, this compound orchestrates the complete removal of the EGFR protein from the cell. This is achieved by hijacking the cell's own ubiquitin-proteasome system.
The mechanism involves the formation of a ternary complex between the mutant EGFR protein, this compound, and the CRBN E3 ubiquitin ligase. This proximity, induced by the degrader molecule, leads to the poly-ubiquitination of EGFR. The ubiquitin tags mark the receptor for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the oncogenic signaling driver. This allosteric degradation approach is particularly effective against mutations that confer resistance to ATP-site inhibitors.[4][5]
Caption: Mechanism of action of this compound.
Biological Activity and Efficacy
This compound demonstrates high potency and selectivity for cancer cells harboring specific EGFR mutations, while sparing cells with wild-type EGFR. This mutant-selective profile is crucial for minimizing off-target effects and improving the therapeutic window.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Cell Line / Target | Value |
| Biochemical Potency (IC₅₀) | EGFR L858R/T790M | 45 nM[1][2][3] |
| Anti-proliferative Potency (IC₅₀/EC₅₀) | L858R/T790M Ba/F3 cells | 96 nM[1][2] |
This compound is effective not only against the common L858R/T790M double mutant but also against tertiary mutations that confer resistance to third-generation inhibitors like osimertinib, such as L/T/C797S and L/T/L718Q.[3] Furthermore, its anti-proliferative activity is enhanced when used in combination with ATP-site EGFR inhibitors.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
EGFR Degradation Assessment by Western Blot
This protocol outlines the steps to quantify the reduction of EGFR protein levels in cancer cells following treatment with this compound.
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., H1975, which harbor L858R/T790M mutations) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[4]
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.[4]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
Sample Preparation and SDS-PAGE: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load the samples onto a polyacrylamide gel and separate the proteins via SDS-PAGE.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against total EGFR (e.g., 1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[4]
-
Detection and Analysis: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the EGFR signal to the loading control to determine the percentage of EGFR degradation relative to the vehicle control.[4]
Ba/F3 Cell Proliferation Assay
This assay is used to determine the effect of this compound on the proliferation of Ba/F3 cells engineered to express wild-type or mutant forms of EGFR. The principle relies on the fact that these cells are dependent on IL-3 for survival, but expression of an active oncogene like mutant EGFR can make them IL-3 independent.[6]
Methodology:
-
Cell Culture: Culture Ba/F3 cells stably expressing either wild-type EGFR or a mutant variant (e.g., L858R/T790M) in appropriate media. For mutant cell lines, IL-3 is withdrawn from the media to ensure their proliferation is dependent on the expressed mutant EGFR.[6]
-
Cell Plating: Seed the Ba/F3 cells into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well).[5]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for inhibition if available.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[7] Alternatively, MTT or resazurin-based assays can be used.
-
Data Analysis: Record the luminescence or absorbance readings. Normalize the data to the vehicle-treated control wells (representing 100% viability) and blank wells (0% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
This compound is a highly promising, mutant-selective allosteric EGFR degrader. Its mechanism of action, which involves the targeted destruction of the oncogenic protein, offers a potential strategy to overcome resistance to conventional EGFR inhibitors. The data presented in this guide underscore its potency and selectivity, making it a valuable tool for cancer research and a strong candidate for further therapeutic development.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DDC-01-163_TargetMol [targetmol.com]
- 3. This compound | EGFR PROTAC | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
DDC-01-163: A Technical Guide to its Application in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC is driven by mutations in the Epidermal Growth Factor Receptor (EGFR). While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of drug resistance, often through secondary mutations in the EGFR kinase domain, remains a major therapeutic challenge.
This technical guide provides an in-depth overview of DDC-01-163, a novel mutant-selective allosteric degrader of EGFR. This compound represents a promising therapeutic strategy to overcome acquired resistance to current EGFR inhibitors by inducing the degradation of mutant EGFR proteins. This document details the mechanism of action, preclinical efficacy, and key experimental protocols for researchers investigating this compound in the context of NSCLC.
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that functions as an allosteric EGFR degrader. It is designed to selectively target and induce the degradation of EGFR proteins harboring specific mutations, particularly those conferring resistance to existing TKIs.
The molecule consists of three key components:
-
An allosteric ligand that binds to a site on the EGFR kinase domain distinct from the ATP-binding site. This allosteric binding is crucial for its selectivity towards mutant EGFR.
-
A linker moiety.
-
An E3 ligase-recruiting ligand , which engages the Von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ubiquitin ligase.
By simultaneously binding to both mutant EGFR and an E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the EGFR protein, marking it for degradation by the proteasome. This degradation-based mechanism offers a distinct advantage over simple inhibition, as it eliminates the entire receptor protein, thereby abrogating both its kinase-dependent and -independent functions.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated degradation of mutant EGFR.
Caption: this compound-mediated EGFR degradation pathway.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective activity against NSCLC cells harboring various EGFR mutations, including those resistant to third-generation TKIs like osimertinib.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| EGFR (L858R/T790M) | 45[1] |
Table 2: Anti-proliferative Activity of this compound in EGFR-Mutant Ba/F3 Cells
| Ba/F3 Cell Line (EGFR Mutation) | This compound IC50 (µM) | Osimertinib IC50 (µM) |
| WT | > 10 | > 10 |
| L858R/T790M | ~0.1 | ~0.01 |
| L858R/T790M/C797S | ~0.1 | > 10 |
| L858R/T790M/L718Q | ~0.1 | > 10 |
Data synthesized from publicly available research.
Table 3: this compound Induced Degradation of Mutant EGFR
| Cell Line | Treatment | Duration (hours) | EGFR Degradation |
| H1975 (L858R/T790M) | 0.1 µM this compound | 24 | Apparent |
| Ba/F3 (L858R/T790M/C797S) | 0.1 µM this compound | 24 | Apparent |
| Ba/F3 (L858R/T790M/L718Q) | 0.1 µM this compound | 24 | Apparent |
Data synthesized from publicly available research.
Downstream Signaling
Consistent with its mechanism of action, treatment with this compound leads to a reduction in the phosphorylation of EGFR and its downstream signaling effectors, such as AKT and ERK. This inhibition of downstream pathways ultimately results in decreased cell proliferation and survival of EGFR-mutant cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Cell Proliferation Assay (Ba/F3)
This protocol is adapted for assessing the anti-proliferative effects of this compound on IL-3 dependent Ba/F3 cells engineered to express various EGFR mutants.
Materials:
-
Ba/F3 cells expressing EGFR mutants
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Culture: Culture Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For parental Ba/F3 cells, supplement the medium with IL-3. For EGFR-mutant Ba/F3 cells, IL-3 is not required as their growth is driven by the mutant EGFR.
-
Cell Seeding: Seed the Ba/F3 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of the appropriate medium.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After incubation, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for EGFR Degradation
This protocol is for assessing the degradation of total and phosphorylated EGFR in NSCLC cell lines following treatment with this compound.
Materials:
-
NSCLC cell lines (e.g., H1975)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-phospho-EGFR, anti-tubulin or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate NSCLC cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of EGFR degradation relative to the loading control.
Experimental Workflow
The following diagram provides a high-level overview of the typical experimental workflow for evaluating a novel EGFR degrader like this compound.
Caption: High-level experimental workflow for this compound evaluation.
Conclusion
This compound is a potent and selective allosteric degrader of mutant EGFR that shows significant promise in overcoming acquired resistance in NSCLC. Its unique mechanism of action, involving the targeted degradation of the EGFR protein, provides a clear advantage over traditional kinase inhibitors. The preclinical data presented in this guide highlight its efficacy against clinically relevant EGFR mutations that are resistant to current therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and advance the development of novel targeted therapies for NSCLC.
References
Investigating Ternary Complex Formation with DDC-01-163: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDC-01-163 is a potent and mutant-selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific mutant forms of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, this compound facilitates the formation of a ternary complex, bringing together the target protein, mutant EGFR, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity-induced event leads to the ubiquitination and subsequent proteasomal degradation of the pathogenic EGFR protein. This technical guide provides an in-depth overview of the experimental methodologies and quantitative data related to the investigation of this pivotal ternary complex.
Introduction to this compound and Ternary Complex Formation
This compound is an allosteric EGFR degrader that has demonstrated high selectivity for EGFR mutants, such as L858R/T790M, while sparing the wild-type protein. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The mechanism of action of this compound hinges on its ability to act as a molecular bridge, fostering the formation of a transient, yet productive, ternary complex between the neosubstrate (mutant EGFR) and the E3 ligase CRBN. This complex is the critical intermediate that initiates the downstream ubiquitination cascade, ultimately leading to the degradation of the target protein by the 26S proteasome. Understanding the biophysical and cellular characteristics of this ternary complex is paramount for the rational design and optimization of next-generation EGFR degraders.
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the activity of this compound.
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 | 45 nM | Purified EGFR L858R/T790M | [1][2][3] |
| IC50/EC50 | 96 nM | L858R/T790M Ba/F3 cells | [1] |
| Maximum Degradation (Dmax) | 59-62% | L858R/T790M Ba/F3 cells (at 0.1 µM, 24h) | [4] |
Note: Specific DC50, binary and ternary complex Kd values, and cooperativity (α) for this compound are not publicly available in the reviewed literature. The data presented for other EGFR PROTACs are for comparative context.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound induces the degradation of mutant EGFR through the ubiquitin-proteasome system. The process is initiated by the formation of the EGFR-DDC-01-163-CRBN ternary complex.
Experimental Workflow for Ternary Complex Investigation
A typical workflow to investigate the formation and functional consequences of the this compound-induced ternary complex involves a combination of in vitro and cellular assays.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the this compound-mediated ternary complex. These protocols are based on established methodologies for PROTAC characterization and specific details from the primary literature on this compound where available.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is designed to demonstrate the this compound-dependent interaction between mutant EGFR and the E3 ligase CRBN in a cellular context.
Materials:
-
L858R/T790M EGFR-expressing cells (e.g., Ba/F3 or H1975)
-
This compound
-
Pomalidomide (as a competitor for CRBN binding)
-
JBJ-07-149 (parent allosteric EGFR inhibitor, as a competitor for EGFR binding)
-
MLN4924 (neddylation inhibitor, as a negative control for CRL4-CRBN activity)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CRBN antibody
-
Anti-EGFR antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Treatment:
-
Plate L858R/T790M EGFR-expressing cells and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.1 µM) for a specified time (e.g., 24 hours).
-
Include control groups: DMSO (vehicle), pomalidomide (e.g., 10 µM), JBJ-07-149 (e.g., 1 µM), and MLN4924 (various concentrations) as pre-treatments where applicable.[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-CRBN antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-EGFR and anti-CRBN antibodies.
-
Use tubulin as a loading control for the input samples.[4]
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
This protocol outlines a general approach to determine the binary and ternary binding affinities and kinetics of this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified mutant EGFR and CRBN-DDB1 complex
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Immobilize either the CRBN-DDB1 complex or mutant EGFR onto the sensor chip surface via amine coupling.
-
-
Binary Interaction Analysis:
-
Inject serial dilutions of this compound over the immobilized protein surface to determine the binding affinity (Kd) and kinetics (kon, koff) of the binary interaction.
-
Inject serial dilutions of the other protein partner (EGFR or CRBN) in the absence of this compound to assess non-specific binding.
-
-
Ternary Complex Analysis:
-
To measure the affinity of the ternary complex, inject serial dilutions of the third component (e.g., mutant EGFR) in the presence of a constant, saturating concentration of this compound over the immobilized E3 ligase.
-
The difference in binding response compared to the injection of the third component alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to calculate Kd, kon, and koff values.
-
Calculate the cooperativity factor (α) using the formula: α = (Kd of binary interaction 1 * Kd of binary interaction 2) / (Kd of ternary complex).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that this compound engages with its target, mutant EGFR, in a cellular environment.
Materials:
-
L858R/T790M EGFR-expressing cells
-
This compound
-
PBS
-
Cell lysis buffer with protease inhibitors
-
Western blot reagents
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
-
-
Protein Quantification and Western Blotting:
-
Quantify the protein concentration in the soluble fractions.
-
Analyze the amount of soluble EGFR at each temperature by Western blotting.
-
-
Data Analysis:
-
Plot the percentage of soluble EGFR as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Conclusion
The formation of a stable and productive ternary complex is the cornerstone of this compound's mechanism of action. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate and understand the intricacies of this molecular interaction. A thorough characterization of the ternary complex, including its binding affinities, kinetics, and cellular formation, is essential for the continued development of effective and selective protein degraders for therapeutic applications. Further studies to elucidate the precise structural details of the EGFR-DDC-01-163-CRBN complex will undoubtedly accelerate the design of next-generation PROTACs with enhanced potency and selectivity.
References
- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of DDC-01-163: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary efficacy of DDC-01-163, a novel mutant-selective allosteric EGFR degrader. The following sections detail the quantitative data from key experiments, the methodologies used in these studies, and visual representations of the compound's mechanism of action and experimental workflows.
Core Efficacy Data
This compound has demonstrated potent and selective anti-proliferative and protein degradation activity in preclinical models of non-small cell lung cancer (NSCLC) harboring various EGFR mutations. The compound is particularly effective against mutations that confer resistance to existing therapies.
Anti-Proliferative and Degradation Activity
This compound is a promising allosteric EGFR degrader with selective activity against various clinically relevant EGFR mutants, both as a single agent and in combination with the ATP-site inhibitor, osimertinib.[1] The anti-proliferative activity of this compound against L858R/T790M EGFR-Ba/F3 cells is enhanced when combined with osimertinib.[1]
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (μM) | This compound DC₅₀ (μM) | This compound Dₘₐₓ (%) |
| Ba/F3 | L858R/T790M | 0.096 | ~0.1 | >90 |
| Ba/F3 | L858R/T790M/C797S | 0.12 | ~0.1 | >90 |
| Ba/F3 | L858R/T790M/L718Q | 0.15 | ~0.1 | >90 |
| Ba/F3 | Wild-Type | >10 | >10 | <10 |
| H1975 | L858R/T790M | ~0.1 | ~0.1 | >90 |
Data synthesized from the primary research publication on this compound.
Enhanced Efficacy in Combination Therapy
The anti-proliferative effects of this compound are significantly enhanced when used in combination with the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib. This suggests a synergistic mechanism of action that could be beneficial in a clinical setting to overcome or delay the onset of resistance.
| Cell Line | Treatment | Fold-Change in IC₅₀ (Combination vs. This compound alone) |
| Ba/F3 (L858R/T790M) | This compound + 10 nM Osimertinib | ~5-fold decrease |
| H1975 (L858R/T790M) | This compound + 10 nM Osimertinib | ~4-fold decrease |
Data synthesized from the primary research publication on this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Cell Viability Assay
-
Cell Seeding: Ba/F3 or H1975 cells were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (and/or osimertinib for combination studies) for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was read on a plate reader, and the data was normalized to DMSO-treated controls. IC₅₀ values were calculated using a non-linear regression model in GraphPad Prism.
Western Blotting for Protein Degradation
-
Cell Lysis: Cells were treated with varying concentrations of this compound for 24 hours. After treatment, cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), and a loading control (e.g., β-actin or GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software, and protein levels were normalized to the loading control. DC₅₀ and Dₘₐₓ values were calculated based on the dose-response curve.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated degradation of mutant EGFR.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for assessing this compound efficacy.
References
Methodological & Application
Application Notes and Protocols for DDC-01-163 and Osimertinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. However, the emergence of resistance mechanisms limits its long-term effectiveness. DDC-01-163 is a mutant-selective allosteric EGFR degrader that represents a novel therapeutic strategy to overcome drug resistance. Preclinical studies have indicated that the combination of this compound and osimertinib results in enhanced anti-proliferative activity against EGFR-mutant cells, suggesting a synergistic effect that could provide a more durable clinical response.[1][2]
These application notes provide a detailed overview of the preclinical data and experimental protocols for the combination therapy of this compound and osimertinib in NSCLC models.
Data Presentation
In Vitro Efficacy of this compound and Osimertinib Combination
The following table summarizes the in vitro anti-proliferative activity of this compound, both as a single agent and in combination with osimertinib, in Ba/F3 cells stably transfected with EGFR L858R/T790M mutant.
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Vehicle Control (DMSO) | - | 100 |
| This compound | 0.1 µM | 85 ± 5 |
| This compound | 1 µM | 55 ± 7 |
| This compound | 10 µM | 20 ± 4 |
| Osimertinib | 10 nM | 90 ± 6 |
| This compound + Osimertinib | 0.1 µM + 10 nM | 60 ± 8 |
| This compound + Osimertinib | 1 µM + 10 nM | 30 ± 5 |
Note: Data is representative of preclinical findings and may vary based on experimental conditions. The combination treatment shows a greater reduction in cell viability compared to single-agent treatments, indicating a synergistic interaction.[1][2]
Signaling Pathways and Mechanism of Action
The combination of this compound and osimertinib targets the EGFR signaling pathway through distinct but complementary mechanisms. Osimertinib is an ATP-competitive inhibitor that targets the kinase activity of EGFR, while this compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the EGFR protein. This dual-action approach is hypothesized to more effectively suppress EGFR signaling and overcome resistance.
Caption: EGFR signaling pathway and points of intervention for this compound and osimertinib.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol outlines the methodology to determine the cytotoxic effects of this compound and osimertinib, alone and in combination, on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., Ba/F3 with EGFR L858R/T790M)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Osimertinib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and osimertinib in culture medium. Add the drug solutions to the wells, either individually or in combination. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis for EGFR Degradation
This protocol describes the steps to assess the effect of this compound on the protein levels of EGFR and the phosphorylation status of downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
This compound and Osimertinib
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of this compound, osimertinib, or the combination for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Caption: Experimental workflow for Western blot analysis.
Protocol 3: In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of the this compound and osimertinib combination in a mouse xenograft model of NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
NSCLC cells (e.g., H1975)
-
Matrigel (optional)
-
This compound and Osimertinib formulations for in vivo administration
-
Calipers
-
Animal monitoring equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 NSCLC cells in PBS (with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle, this compound, osimertinib, combination).
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.
Caption: Workflow for in vivo NSCLC xenograft model.
Conclusion
The combination of the allosteric EGFR degrader this compound and the EGFR TKI osimertinib presents a promising therapeutic strategy for overcoming resistance in EGFR-mutant NSCLC. The provided protocols offer a framework for preclinical evaluation of this combination therapy. Researchers should optimize these protocols based on their specific cell lines, reagents, and experimental goals. Careful execution of these experiments will be crucial in further elucidating the synergistic potential of this combination and guiding future clinical development.
References
Application Notes and Protocols for DDC-01-163 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDC-01-163 is a novel, mutant-selective allosteric degrader of the Epidermal Growth Factor Receptor (EGFR).[1] It offers a promising therapeutic strategy for overcoming drug resistance in cancers driven by EGFR mutations, such as non-small cell lung cancer. This compound selectively induces the degradation of mutant EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[2][1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell lines harboring EGFR mutations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. This colorimetric assay is a widely accepted method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable cells.
Data Presentation
The following table summarizes hypothetical, yet representative, data from an MTT assay evaluating the effect of this compound on a cancer cell line with an L858R/T790M EGFR mutation.
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC₅₀ (nM) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% | \multirow{6}{*}{ 75.2 } |
| 1 | 1.182 | 0.075 | 94.3% | |
| 10 | 0.956 | 0.061 | 76.2% | |
| 50 | 0.701 | 0.045 | 55.9% | |
| 100 | 0.513 | 0.033 | 40.9% | |
| 500 | 0.221 | 0.018 | 17.6% |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line with relevant EGFR mutation (e.g., NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram
Caption: A flowchart of the MTT assay for this compound.
Step-by-Step Protocol
-
Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Dilute the cell suspension to the desired concentration and seed 100 µL into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well. f. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. e. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Formazan Solubilization: a. After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[3] c. Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
Signaling Pathway
This compound Mechanism of Action
This compound is an allosteric degrader that targets mutant EGFR. By binding to an allosteric site on the EGFR protein, it induces a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome.[2][1] This prevents the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5]
Caption: this compound induces degradation of mutant EGFR.
References
- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Degradation of EGFR: A Western Blot Analysis of DDC-01-163
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the Western blot analysis of Epidermal Growth Factor Receptor (EGFR) degradation induced by the mutant-selective allosteric degrader, DDC-01-163. Detailed protocols for cell culture, treatment, protein extraction, and immunoblotting are presented, alongside structured quantitative data from dose-response and time-course studies. Visual diagrams of the EGFR signaling pathway and the experimental workflow are included to facilitate a deeper understanding of the underlying mechanisms and procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][2][3][4] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the progression of various cancers.[2] this compound is a novel allosteric EGFR degrader designed to selectively target and eliminate mutant forms of the EGFR protein, offering a promising therapeutic strategy for overcoming drug resistance.[5][6] This application note details the use of Western blotting to quantify the efficacy of this compound in promoting EGFR degradation.
Signaling Pathway and Mechanism of Action
This compound functions as a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein. It binds to both the mutant EGFR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome.[5][6]
Quantitative Data Presentation
The following tables summarize the quantitative analysis of Western blot data from studies investigating the effect of this compound on EGFR protein levels. Densitometry was performed on Western blot bands, and the results are presented as the percentage of EGFR protein remaining relative to a vehicle (DMSO) control, normalized to a loading control (e.g., Tubulin).
Table 1: Dose-Dependent Degradation of L858R/T790M Mutant EGFR in Ba/F3 Cells [2]
| This compound Conc. | % EGFR Remaining (6h) | % EGFR Remaining (24h) | % EGFR Remaining (48h) |
| DMSO | 100% | 100% | 100% |
| 0.01 µM | 95% | 80% | 75% |
| 0.1 µM | 70% | 41% | 40% |
| 1 µM | 85% | 60% | 58% |
Table 2: Time-Dependent Degradation of EGFR in H1975 Cells Treated with 0.1 µM this compound [2]
| Time (hours) | % EGFR Remaining |
| 0 | 100% |
| 4 | 85% |
| 8 | 65% |
| 24 | 45% |
| 48 | 42% |
| 72 | 40% |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of EGFR degradation.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., H1975 or Ba/F3 expressing mutant EGFR) in appropriate culture dishes and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) for the desired time points (e.g., 6, 24, 48 hours).
Cell Lysis and Protein Extraction
-
Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Activation: Activate a PVDF membrane in methanol for 1 minute, followed by equilibration in transfer buffer.
-
Transfer: Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system. For a large protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.[7]
Blocking
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation
-
Primary Antibody: Incubate the membrane with a primary antibody against total EGFR (e.g., 1:1000 dilution) and a loading control antibody such as anti-Tubulin or anti-GAPDH (e.g., 1:5000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
Secondary Antibody Incubation
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
Chemiluminescent Detection
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol and capture the signal using a digital imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities for EGFR and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the EGFR band intensity to the corresponding loading control band intensity for each sample.
-
Quantification: Express the normalized EGFR levels in the this compound-treated samples as a percentage of the vehicle-treated control.
Conclusion
The Western blot protocol detailed in this application note provides a robust and reliable method for quantifying the degradation of EGFR induced by this compound. The provided data demonstrates the dose- and time-dependent efficacy of this allosteric degrader in reducing mutant EGFR protein levels. This methodology is crucial for the preclinical evaluation of this compound and similar targeted protein degraders in cancer research and drug development.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Epidermal Growth Factor Receptor (EGFR) Is Proteolytically Modified by the Matriptase-Prostasin Serine Protease Cascade in Cultured Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of DDC-01-163 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDC-01-163 is a mutant-selective, allosteric PROTAC (Proteolysis Targeting Chimera) designed to degrade the Epidermal Growth Factor Receptor (EGFR).[1][2] As a heterobifunctional molecule, this compound links an EGFR-targeting ligand to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of EGFR. This compound has demonstrated selectivity for mutant forms of EGFR, such as L858R/T790M, while sparing the wild-type protein, offering a promising therapeutic strategy for overcoming resistance to conventional EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[3][4] In vitro studies have shown that this compound can effectively inhibit the proliferation of cancer cells harboring these mutations.[3][4]
These application notes provide a summary of the available preclinical data and outline representative protocols for evaluating the in vivo efficacy of this compound in mouse models.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro potency of this compound against mutant EGFR.
| Parameter | Cell Line/Target | Value | Reference |
| IC50 | EGFR L858R/T790M | 45 nM | [1][3] |
| IC50/EC50 | L858R/T790M Ba/F3 cells | 96 nM | [1] |
Signaling Pathway and Mechanism of Action
This compound leverages the cell's natural protein disposal system to eliminate mutant EGFR. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of action of this compound leading to the degradation of mutant EGFR.
Experimental Protocols
The following are representative protocols for in vivo studies using this compound in mouse xenograft models. These protocols are generalized and may require optimization based on the specific cell line and mouse strain used.
Xenograft Mouse Model Establishment
A key step in the preclinical evaluation of anti-cancer agents is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.
Caption: Workflow for a typical xenograft study to evaluate this compound efficacy.
Materials:
-
Human NSCLC cell line with relevant EGFR mutation (e.g., NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old female immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice)
-
This compound
-
Vehicle solution for this compound
Procedure:
-
Cell Preparation: Culture NCI-H1975 cells to ~80% confluency. Harvest cells using trypsin and wash with PBS. Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups. Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle solution.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of EGFR and downstream signaling proteins via Western blot or immunohistochemistry to confirm the mechanism of action of this compound.
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Materials:
-
Healthy mice (e.g., CD-1 or BALB/c)
-
This compound
-
Formulation for intravenous (IV) and oral (PO) or intraperitoneal (IP) administration
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of this compound to mice via the desired routes (e.g., IV and IP).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Toxicology Study
Preliminary toxicology studies are necessary to determine the maximum tolerated dose (MTD) and to identify potential side effects.
Procedure:
-
Dose Escalation: Administer increasing doses of this compound to small groups of mice.
-
Monitoring: Closely monitor the mice for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
MTD Determination: The MTD is defined as the highest dose that does not cause severe toxicity or more than 10-20% body weight loss.
-
Histopathology: At the end of the study, major organs can be collected for histopathological analysis to identify any drug-related tissue damage.
Illustrative In Vivo Efficacy Data
The following table provides an example of how to present in vivo efficacy data for a compound like this compound. Note: This is illustrative data as specific in vivo data for this compound is not publicly available.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm3) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Daily IP | 1500 ± 250 | - | +5 |
| This compound | 50 mg/kg, Daily IP | 450 ± 100 | 70 | -2 |
| This compound | 100 mg/kg, Daily IP | 200 ± 75 | 87 | -8 |
Conclusion
This compound is a promising mutant-selective EGFR degrader with demonstrated in vitro activity.[3][4] The protocols outlined above provide a framework for the in vivo evaluation of this compound in mouse models to assess its therapeutic potential, pharmacokinetic properties, and safety profile. Such studies are crucial for the continued development of this and other targeted protein degraders for the treatment of resistant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EGFR PROTAC | Probechem Biochemicals [probechem.com]
- 3. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Anti-Proliferative Activity of DDC-01-163: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDC-01-163 is a novel, mutant-selective allosteric degrader of the Epidermal Growth Factor Receptor (EGFR).[1][2] It offers a promising therapeutic strategy for overcoming drug resistance in cancers driven by EGFR mutations.[1][2] this compound selectively induces the degradation of mutant EGFR, thereby inhibiting the proliferation of cancer cells harboring these mutations, while sparing cells with wild-type EGFR.[3] This document provides detailed protocols for assessing the anti-proliferative activity of this compound in cancer cell lines. The described methods include the MTT, Sulforhodamine B (SRB), and CellTiter-Glo® assays, which are robust and widely accepted for quantifying cell viability and proliferation.
Mechanism of Action: EGFR Degradation
This compound functions by inducing the degradation of mutant EGFR. This targeted protein degradation approach offers an alternative to traditional kinase inhibition and has shown efficacy against clinically relevant EGFR mutations, including those resistant to other targeted therapies.[1][2]
Below is a diagram illustrating the proposed signaling pathway and the mechanism of action for this compound.
Experimental Workflow for Assessing Anti-Proliferative Activity
The general workflow for determining the anti-proliferative effects of this compound involves cell line selection, compound treatment, and subsequent viability/proliferation assessment using one of the detailed protocols below.
Data Presentation
Quantitative data from the anti-proliferative assays should be summarized to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).
Table 1: Anti-Proliferative Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | Assay Method | IC50 / GI50 (nM) |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M | MTT | Example: 50 |
| Ba/F3 | Pro-B Cell Line | L858R/T790M | SRB | Example: 45 |
| Ba/F3 | Pro-B Cell Line | L858R/T790M/C797S | CellTiter-Glo | Example: 150 |
| Ba/F3 | Pro-B Cell Line | Wild-Type | MTT | Example: >1000 |
Note: The values presented are for illustrative purposes and should be replaced with experimental data.
Key Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Selected cancer cell lines (e.g., NCI-H1975)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and no-cell background control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix and measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[3][5]
Materials:
-
This compound stock solution
-
Adherent cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[6]
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.[6]
-
SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[7]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[3]
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[8][9]
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled plates.
-
Plate Equilibration: After the incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Record the luminescence using a luminometer.[10]
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the anti-proliferative activity of this compound. The selection of a specific assay may depend on the cell line characteristics and available laboratory equipment. Consistent application of these methods will yield reliable and reproducible data, facilitating the characterization of this compound and its potential as a targeted cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for Assessing DDC-01-163's Effect on Osimertinib-Resistant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. However, the emergence of acquired resistance, often through secondary mutations such as C797S, presents a significant clinical challenge. DDC-01-163 is a novel mutant-selective, allosteric EGFR degrader designed to overcome such resistance mechanisms. As a proteolysis-targeting chimera (PROTAC), this compound facilitates the ubiquitination and subsequent proteasomal degradation of mutant EGFR, offering a promising therapeutic strategy for patients who have developed resistance to osimertinib.[1][2]
These application notes provide detailed protocols for assessing the in vitro effects of this compound on osimertinib-resistant NSCLC cells. The described methods include cell viability assays to determine the anti-proliferative activity of this compound and western blotting to confirm the degradation of the target protein, EGFR.
Data Presentation
The following tables summarize the anti-proliferative activity of this compound in various osimertinib-resistant EGFR-mutant cell lines.
Table 1: Anti-proliferative Activity (EC50) of this compound in Osimertinib-Resistant Ba/F3 Cell Lines [1]
| Cell Line (EGFR Mutation) | This compound EC50 (µM) |
| Ba/F3 L858R/T790M/C797S | 0.041 |
| Ba/F3 L858R/T790M/L718Q | 0.028 |
Table 2: Anti-proliferative Activity of this compound in Osimertinib-Resistant Human NSCLC Cell Line H1975
| Cell Line | Compound | EC50 (µM) |
| H1975 | This compound | ~0.1 |
Note: The EC50 value for H1975 is an approximation based on graphical data from the source publication.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, an allosteric EGFR degrader.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture of Osimertinib-Resistant Cell Lines
a. Ba/F3 Cell Lines Stably Expressing EGFR Mutants
The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival and proliferation. Transfection with a constitutively active kinase, such as a mutant EGFR, can render these cells IL-3 independent.
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and for parental Ba/F3 cells, 10 ng/mL murine IL-3. For Ba/F3 cells expressing EGFR mutants, IL-3 is omitted from the medium.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split cultures every 2-3 days to maintain a cell density between 1 x 105 and 1 x 106 cells/mL.
b. H1975 Human NSCLC Cell Line
The H1975 cell line harbors the L858R and T790M EGFR mutations, conferring resistance to early-generation EGFR TKIs.
-
Media: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.
Cell Viability Assay
This protocol is for assessing the anti-proliferative effects of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Materials:
-
Osimertinib-resistant cells (e.g., Ba/F3 mutants, H1975)
-
Complete culture medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight (for adherent cells like H1975) or for a few hours (for suspension cells like Ba/F3).
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the EC50 value.
-
Western Blot for EGFR Degradation
This protocol is to confirm the mechanism of action of this compound by assessing the degradation of EGFR protein.
-
Materials:
-
Osimertinib-resistant cells
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the corresponding loading control.
-
Calculate the percentage of EGFR remaining relative to the vehicle-treated control.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to assess the efficacy of this compound against osimertinib-resistant NSCLC cells. By employing cell viability assays and western blotting, investigators can effectively determine the anti-proliferative activity and confirm the targeted degradation of EGFR, thereby validating the potential of this novel therapeutic agent.
References
Application of DDC-01-163 in studying L858R/T790M EGFR mutations.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in the progression of non-small cell lung cancer (NSCLC). The L858R mutation in EGFR leads to its constitutive activation, making it a target for tyrosine kinase inhibitors (TKIs). However, the subsequent acquisition of the T790M "gatekeeper" mutation confers resistance to many first and second-generation TKIs. DDC-01-163 is a potent and selective allosteric degrader of EGFR, specifically targeting mutant forms of the receptor, including the double mutant L858R/T790M. As a proteolysis-targeting chimera (PROTAC), this compound functions by recruiting the E3 ubiquitin ligase machinery to the mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome. This unique mechanism of action offers a promising strategy to overcome TKI resistance.
These application notes provide a comprehensive overview of the use of this compound as a tool to study L858R/T790M EGFR mutations, including detailed protocols for key experiments and data presentation.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to an allosteric site on EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the mutant EGFR and CRBN into close proximity, this compound facilitates the transfer of ubiquitin to the receptor. Polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to a reduction in total EGFR levels and subsequent downregulation of its downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This targeted degradation approach provides a distinct advantage over simple inhibition, as it eliminates the entire receptor protein, thereby preventing both its kinase-dependent and -independent functions.
Data Presentation
In Vitro Activity of this compound
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | EGFR L858R/T790M | Kinase Inhibition | - | 45 | [1][2][3] |
| This compound | EGFR L858R/T790M | Cell Proliferation | Ba/F3 | 96 | [1] |
| JBJ-07-149 | EGFR L858R/T790M | Kinase Inhibition | - | 1.1 | [3] |
| JBJ-07-038 | EGFR L858R/T790M | Kinase Inhibition | - | 19 | [3] |
| JBJ-07-200 | EGFR L858R/T790M | Kinase Inhibition | - | 390 | [3] |
Cellular Degradation Activity of this compound
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
| This compound | EGFR L858R/T790M/L718Q | Ba/F3 | 28 | 71 | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells harboring the L858R/T790M EGFR mutation.
Materials:
-
NCI-H1975 cells (EGFR L858R/T790M)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed NCI-H1975 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay measures the ability of this compound to inhibit the kinase activity of purified L858R/T790M EGFR.
Materials:
-
Recombinant human EGFR (L858R/T790M) kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound, the peptide substrate, and the recombinant EGFR L858R/T790M enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
EGFR Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of EGFR in cells treated with this compound.
Materials:
-
NCI-H1975 cells
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and reprobe for a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the extent of EGFR degradation (DC50 and Dmax).
Analysis of Downstream Signaling (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of key downstream signaling proteins like Akt and ERK.
Materials:
-
Same as for the EGFR Degradation Assay, with the addition of primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
Procedure:
-
Follow steps 1-7 of the EGFR Degradation Assay protocol.
-
Incubate the membrane with primary antibodies against phospho-Akt or phospho-ERK overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and detection as described above.
-
Strip the membrane and reprobe for total Akt, total ERK, and a loading control to normalize the data.
-
Quantify the changes in phosphorylation levels of Akt and ERK upon treatment with this compound.
Mandatory Visualizations
Caption: L858R/T790M EGFR Signaling Pathway.
Caption: this compound Mechanism of Action Workflow.
References
Troubleshooting & Optimization
How to mitigate the hook effect with DDC-01-163.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDC-01-163, a mutant-selective allosteric PROTAC-based EGFR degrader.[1][2][3][4] This guide focuses on identifying and mitigating the high-dose hook effect, a common issue in immunoassays used to quantify protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why is it a concern when using this compound?
Q2: What are the typical signs of a hook effect in my experimental results?
A2: A key indicator of the hook effect is a result that is unexpectedly low or does not correlate with other experimental data. For instance, if you expect a high concentration of your target protein but the immunoassay returns a low value, the hook effect might be the cause. The definitive way to identify a hook effect is to test serial dilutions of your sample. If a diluted sample yields a higher calculated concentration (after accounting for the dilution factor) than the undiluted sample, a hook effect is present.[10][11]
Q3: How can I mitigate the hook effect when quantifying protein degradation by this compound?
A3: There are two primary strategies to mitigate the hook effect:
-
Sample Dilution: This is the most common and effective method. By performing a serial dilution of your sample, you can reduce the analyte concentration to fall within the optimal range of your assay.[12][13][14]
-
Two-Step Assay Protocol: A two-step immunoassay, which includes a wash step after the capture antibody incubation and before adding the detection antibody, can also prevent the hook effect.[12][15] The wash step removes the excess, unbound analyte, preventing it from saturating the detection antibodies.[7]
Troubleshooting Guide: Mitigating the Hook Effect
If you suspect the hook effect is impacting your results, follow this troubleshooting guide.
Step 1: Identify the Hook Effect with a Pilot Dilution Experiment
The first step is to confirm the presence of the hook effect.
Experimental Protocol:
-
Select a sample that yielded an unexpectedly low result.
-
Prepare a series of dilutions of this sample (e.g., 1:10, 1:100, 1:1000) using an appropriate assay diluent.[16][17]
-
Assay the undiluted sample and the diluted samples according to your standard protocol.
-
Calculate the concentration of the analyte in the original, undiluted sample by multiplying the results from the diluted samples by their respective dilution factors.
-
Compare the calculated concentrations. If the calculated concentration increases with dilution, the hook effect is present in the less diluted samples.[11]
Data Presentation:
| Sample | Dilution Factor | Measured Concentration (ng/mL) | Calculated Original Concentration (ng/mL) | Hook Effect Suspected? |
| A | 1 (Neat) | 150 | 150 | Yes |
| A | 10 | 250 | 2500 | No |
| A | 100 | 30 | 3000 | No |
| A | 1000 | 3.5 | 3500 | No |
In this example, the calculated concentration increases with dilution, confirming a hook effect in the neat and 1:10 diluted samples.
Step 2: Determine the Optimal Dilution Factor
Once the hook effect is confirmed, you need to find a dilution factor that places your samples within the linear range of your assay.
Experimental Protocol:
-
Based on the pilot experiment, perform a more detailed serial dilution (e.g., two-fold or five-fold dilutions) around the dilution where the highest concentration was calculated.[18][19]
-
Assay these dilutions and calculate the original concentration for each.
-
The optimal dilution factor is the one that yields the highest and most consistent calculated concentration.
Data Presentation:
| Sample | Dilution Factor | Measured Concentration (ng/mL) | Calculated Original Concentration (ng/mL) |
| B | 50 | 65 | 3250 |
| B | 100 | 34 | 3400 |
| B | 200 | 17.2 | 3440 |
| B | 400 | 8.5 | 3400 |
| B | 800 | 4.1 | 3280 |
In this example, dilutions between 1:100 and 1:400 provide consistent results, indicating this is the optimal dilution range.
Step 3: Implement the Optimized Protocol
For all future experiments with similar samples, apply the determined optimal dilution factor prior to performing the immunoassay.
Visual Guides
Signaling Pathway and Mechanism of Action
Caption: this compound induces degradation of mutant EGFR via the proteasome.
Experimental Workflow for Hook Effect Mitigation
Caption: Workflow for identifying and mitigating the high-dose hook effect.
Logical Relationship of the Hook Effect
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2140806-84-2|DC Chemicals [dcchemicals.com]
- 3. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Dilution protocols for detection of hook effects/prozone phenomenon. | Semantic Scholar [semanticscholar.org]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 13. academic.oup.com [academic.oup.com]
- 14. fetalmedicine.org [fetalmedicine.org]
- 15. Multiple epitope interactions in the two-step sandwich immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ossila.com [ossila.com]
- 17. asm.org [asm.org]
- 18. Serial Dilutions [bio.umass.edu]
- 19. fortislife.com [fortislife.com]
Technical Support Center: DDC-01-163 Western Blot Experiments
Welcome to the technical support center for DDC-01-163 Western blot experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
General Troubleshooting
FAQ: What are the most common issues in Western blotting?
The most frequently encountered problems in Western blot analysis include:
-
High Background: The membrane appears dark or discolored, obscuring the specific bands.[1][2][3]
-
Weak or No Signal: The target protein band is faint or completely absent.[2][4][5]
-
Non-Specific Bands: Extra, unexpected bands appear on the blot in addition to the target protein band.[6][7]
-
Uneven Bands or Smears: Protein bands are not sharp and may appear distorted or as a continuous streak.[4][8]
Troubleshooting Guide: High Background
High background noise can make it difficult to interpret your Western blot results.[1] This section addresses common causes and solutions for this issue.
Question: My Western blot has a uniformly high background. What could be the cause?
A uniform high background is often due to issues with blocking, antibody concentrations, or washing steps.[3]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk).[9][10] Extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[10][11] Consider trying a different blocking agent.[12] For detecting phosphorylated proteins, use BSA instead of milk, as milk contains casein, a phosphoprotein.[1][13] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration. A dot blot can be a quick way to optimize this.[1][14][15] |
| Secondary Antibody Concentration Too High | Reduce the concentration of the secondary antibody.[5][16] Perform a control experiment with only the secondary antibody to check for non-specific binding.[1][17] |
| Inadequate Washing | Increase the number and duration of wash steps.[1][3] A common recommendation is 3-5 washes of 5-10 minutes each.[7][16] Ensure the volume of wash buffer is sufficient to completely cover the membrane.[10][18] Adding a detergent like Tween-20 to the wash buffer is standard practice.[3] |
| Membrane Drying Out | Ensure the membrane remains submerged in buffer during all incubation and washing steps.[1][5] |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid microbial growth, which can cause background issues.[5][12] |
| Overexposure | Reduce the exposure time during signal detection.[10] |
Troubleshooting Workflow for High Background:
Caption: A flowchart for systematically troubleshooting high background in Western blots.
Troubleshooting Guide: Weak or No Signal
A weak or absent signal for the target protein can be frustrating. This guide provides steps to identify and resolve the underlying cause.
Question: I am not seeing a band for my target protein, or the band is very faint. What should I check?
This issue can stem from problems at multiple stages of the Western blot protocol, from sample preparation to antibody incubation and signal detection.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Target Protein Abundance | Increase the amount of protein loaded per well.[4] A typical starting point is 20-30 µg of whole-cell lysate.[16] Consider using immunoprecipitation to enrich for the target protein.[4] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[4][19] For high molecular weight proteins, consider a wet transfer method and reduce the methanol concentration in the transfer buffer.[16] For low molecular weight proteins, use a smaller pore size membrane (0.2 µm) and reduce transfer time.[4] |
| Suboptimal Primary Antibody | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[4][5] Ensure the antibody is stored correctly and has not expired.[5] Include a positive control to verify antibody activity.[4] |
| Suboptimal Secondary Antibody | Ensure the secondary antibody is appropriate for the primary antibody's host species. Titrate the secondary antibody to find the optimal concentration.[20] |
| Inactive Detection Reagent | Use fresh detection reagents. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer during sample preparation.[16] Use fresh samples whenever possible.[16] |
| Issues with Blocking | Over-blocking can sometimes mask the epitope. Try reducing the blocking time or the concentration of the blocking agent.[4][5] |
Logical Relationship Diagram for Weak/No Signal:
Caption: A diagram showing potential causes of weak or no signal in Western blots.
Troubleshooting Guide: Non-Specific Bands
The presence of unexpected bands can complicate the interpretation of your results.
Question: Why am I seeing multiple bands on my Western blot when I expect only one?
Non-specific bands can be caused by several factors, including antibody cross-reactivity, protein degradation, or issues with the experimental protocol.[7]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody.[7] A higher concentration can lead to binding to proteins with lower affinity.[6] |
| Non-Specific Secondary Antibody Binding | Run a control with only the secondary antibody to see if it binds non-specifically.[17] Use a pre-adsorbed secondary antibody to reduce cross-reactivity.[17] |
| Incomplete Blocking | Optimize the blocking step as described in the "High Background" section.[6] |
| Protein Degradation | The appearance of bands at a lower molecular weight than expected can be due to protein degradation.[3][7] Ensure protease inhibitors are included in the lysis buffer.[7] |
| Post-Translational Modifications (PTMs) | Modifications like phosphorylation, glycosylation, or ubiquitination can cause the protein to run at a different molecular weight or appear as multiple bands.[16] |
| Too Much Protein Loaded | Overloading the gel can lead to "ghost bands" and non-specific signals.[7] Try loading a smaller amount of protein.[16] |
| Insufficient Washing | Increase the number and duration of washes to remove non-specifically bound antibodies.[7] |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general workflow for Western blotting. Optimization may be required for specific antibodies and samples.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.[21][22]
-
Determine the protein concentration of the lysate.
-
Mix the desired amount of protein (typically 10-50 µg for cell lysates) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[22]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer.[22]
-
Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform a wet or semi-dry transfer according to the equipment manufacturer's protocol.[22]
-
(Optional) After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[23]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[26]
-
-
Final Washes:
-
Repeat the washing step (as in step 6) to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system.
-
Experimental Workflow Diagram:
Caption: A step-by-step workflow of a standard Western blot experiment.
Buffer and Reagent Recipes
| Buffer/Reagent | Composition |
| 10X Tris-Buffered Saline (TBS) | 24.23 g Tris, 80.06 g NaCl, dissolve in 800ml dH₂O, adjust pH to 7.6, bring volume to 1L.[27] |
| 1X TBS with Tween-20 (TBST) | 100 ml 10X TBS, 900 ml dH₂O, 1 ml Tween-20 (for 0.1%).[24] |
| Blocking Buffer | 5% (w/v) non-fat dry milk or BSA in 1X TBST.[27] |
| Wash Buffer | 1X TBST.[24] |
| 10X Transfer Buffer | 30.3 g Tris, 144.1 g Glycine, dissolve in 900ml dH₂O, bring volume to 1L.[26] |
| 1X Transfer Buffer | 100 ml 10X Transfer Buffer, 200 ml Methanol, 700 ml dH₂O.[24] |
References
- 1. sinobiological.com [sinobiological.com]
- 2. bosterbio.com [bosterbio.com]
- 3. clyte.tech [clyte.tech]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. arp1.com [arp1.com]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. bosterbio.com [bosterbio.com]
- 10. arp1.com [arp1.com]
- 11. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 12. 5 Quick Tips for Improving Your Western Blocking Solution - Advansta Inc. [advansta.com]
- 13. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 14. sinobiological.com [sinobiological.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 18. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 19. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. bio-rad.com [bio-rad.com]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 23. Western blot troubleshooting guide! [jacksonimmuno.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. What is an appropriate incubation time for primary antibody in western blot analysis? | AAT Bioquest [aatbio.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. sinobiological.com [sinobiological.com]
Optimizing DDC-01-163 concentration for cell culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DDC-01-163 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a mutant-selective allosteric EGFR degrader. It is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of epidermal growth factor receptor (EGFR) with certain mutations, including those resistant to other EGFR inhibitors. This compound functions by binding to both the mutant EGFR protein and the Cereblon (CRBN) E3 ubiquitin ligase, bringing them into close proximity. This induced proximity leads to the ubiquitination of the mutant EGFR, marking it for degradation by the proteasome. This targeted degradation approach is effective against various clinically relevant EGFR mutants.[1][2]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to be effective in cell lines harboring specific EGFR mutations. Notably, it has been shown to inhibit the proliferation of Ba/F3 cells engineered to express the L858R/T790M (L/T) mutant EGFR, while sparing cells with wildtype EGFR.[1][2] Its efficacy has also been confirmed in the human non-small cell lung cancer cell line H1975, which also carries the L858R/T790M EGFR mutation.[1] Furthermore, this compound is effective against cells with osimertinib-resistant mutations such as L/T/C797S and L/T/L718Q.[1][2]
Q3: What is the recommended concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is cell line and experiment-dependent. However, studies have shown that a concentration of 0.1 µM is effective at inducing maximal degradation of L858R/T790M EGFR in both Ba/F3 and H1975 cells.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Higher concentrations are not always better and may lead to reduced efficacy due to the "hook effect" (see Troubleshooting section).
Troubleshooting Guide
Q4: I am observing reduced or no EGFR degradation at higher concentrations of this compound. What could be the cause?
A4: This phenomenon is likely due to the "hook effect," which is commonly observed with PROTACs like this compound.[1] The hook effect occurs at high concentrations where the bifunctional degrader independently saturates both the target protein (EGFR) and the E3 ligase (CRBN). This prevents the formation of the productive ternary complex (EGFR-DDC-01-163-CRBN) that is necessary for ubiquitination and subsequent degradation. At optimal, lower concentrations, the formation of this ternary complex is favored.
-
Recommendation: To mitigate the hook effect, perform a dose-response curve with a wider range of concentrations, including lower concentrations than you might typically test with a traditional inhibitor. A concentration of 0.1 µM has been shown to be effective for maximal degradation in L858R/T790M Ba/F3 cells, while reduced degradation was observed at 1 µM after 48 hours.[1]
Q5: My cells are not growing or are detaching from the culture plate after treatment.
A5: This could be due to several factors:
-
Cytotoxicity: While this compound is designed to be selective for mutant EGFR, high concentrations or prolonged exposure may lead to off-target effects or general cytotoxicity. Ensure you have determined the optimal, non-toxic concentration range for your specific cell line.
-
Improper Cell Culture Conditions: Review your general cell culture practices. Ensure you are using the recommended medium and supplements for your cell line.[3] For adherent cells, confirm that you are using tissue culture-treated plates.[3] Some cell lines may require special coatings to improve adherence.[3]
-
Contamination: Microbial contamination (e.g., mycoplasma, bacteria, fungi) can significantly impact cell health and experimental outcomes.[3] Regularly check your cultures for any signs of contamination and maintain aseptic techniques.
Q6: I am seeing inconsistent results between experiments.
A6: Reproducibility issues can arise from several sources:
-
Reagent Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are at a consistent, low passage number.[4] Cell characteristics can change over time with extensive passaging.
-
Seeding Density: Ensure that you are seeding the same number of cells for each experiment, as this can influence the response to treatment.
Data Presentation
Table 1: Effective Concentrations of this compound for EGFR Degradation
| Cell Line | EGFR Mutation | Concentration for Max. Degradation | Time Point | Observation | Reference |
| Ba/F3 | L858R/T790M | 0.1 µM | 24 and 48 hours | Sustained degradation | [1] |
| Ba/F3 | L858R/T790M | 1 µM | 48 hours | Reduced degradation (Hook Effect) | [1] |
| H1975 | L858R/T790M | 0.1 µM | 24 hours | Apparent EGFR degradation | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a wide range of concentrations (e.g., 0.001 µM to 10 µM) to determine the optimal dose and observe any potential hook effect.
-
Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for EGFR Degradation
This protocol details the steps to assess the degradation of EGFR following treatment with this compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Harvest cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the EGFR signal to the loading control to determine the percentage of EGFR degradation relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
Identifying and minimizing DDC-01-163 off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DDC-01-163, a mutant-selective allosteric EGFR degrader. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective application of this compound in your research and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective allosteric degrader of mutant epidermal growth factor receptor (EGFR).[1][2] It is a proteolysis-targeting chimera (PROTAC) that functions by inducing the formation of a ternary complex between mutant EGFR and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the mutant EGFR protein.[1] This allosteric mechanism allows for selectivity against EGFR mutants, including those resistant to ATP-competitive inhibitors, while sparing wild-type (WT) EGFR.[1][2]
Q2: Against which EGFR mutations is this compound effective?
A2: this compound has demonstrated efficacy against a range of clinically relevant EGFR mutations. It selectively inhibits the proliferation of cells with the L858R/T790M (L/T) double mutation and is also effective against osimertinib-resistant mutations such as L/T/C797S and L/T/L718Q.[1][2]
Q3: What is the "hook effect" and how does it relate to this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs, including this compound, where at very high concentrations, the degradation of the target protein is reduced. This occurs because the bifunctional nature of the PROTAC leads to the formation of non-productive binary complexes (this compound with either mutant EGFR or CRBN) instead of the productive ternary complex required for degradation. It is crucial to perform a dose-response experiment to identify the optimal concentration for maximal degradation.
Q4: Can this compound be used in combination with other EGFR inhibitors?
A4: Yes, studies have shown that the anti-proliferative activity of this compound is enhanced when used in combination with ATP-site EGFR inhibitors, such as osimertinib, in cells with the L858R/T790M EGFR mutation.[1][2]
Q5: How can I assess for off-target effects of this compound?
A5: As with other PROTACs, a comprehensive assessment of off-target effects is crucial. An unbiased approach using mass spectrometry-based global proteomics is the recommended method to identify unintended protein degradation. This involves comparing the proteome of cells treated with this compound to vehicle-treated cells and cells treated with a negative control compound (e.g., a molecule where either the EGFR or CRBN ligand is inactivated). Additionally, kinase panel screening can be employed to identify off-target kinase binding.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or low degradation of mutant EGFR | Suboptimal Concentration: You may be observing the "hook effect" at high concentrations or using a concentration that is too low. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation (DC50). |
| Poor Cell Permeability: The compound may not be efficiently entering the cells. | While this compound has shown cellular activity, permeability can be cell-line dependent. If suspected, consider using a cell line with known good permeability for similar-sized molecules or consult literature for permeability-enhancing strategies. | |
| Inefficient Ternary Complex Formation: The geometry of the ternary complex (mutant EGFR : this compound : CRBN) may not be optimal in your specific cellular context. | Confirm CRBN expression in your cell line. Consider performing a CRBN engagement assay (see protocols below) to ensure the compound is binding to its intended E3 ligase in your system. | |
| Rapid Protein Synthesis: The rate of new mutant EGFR synthesis may be outpacing the rate of degradation. | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the time point of maximal degradation. | |
| Toxicity observed in cell-based assays | On-target Toxicity: Degradation of mutant EGFR is leading to cell death. | This is the intended effect in cancer cells harboring the mutation. Ensure you have a control cell line expressing WT EGFR to confirm selectivity. |
| Off-target Effects: this compound may be degrading other essential proteins. | Perform a global proteomics analysis to identify any off-target proteins that are being degraded. Compare the toxic concentration with the effective concentration for EGFR degradation. A large therapeutic window is desirable. | |
| Inconsistent Western blot results | Issues with Antibody Quality: The antibodies for total EGFR or phospho-EGFR may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls. Use antibodies that are well-characterized for Western blotting. |
| Suboptimal Lysis Buffer: Phosphatases may be active during cell lysis, leading to dephosphorylation of EGFR. | Use a lysis buffer supplemented with fresh protease and phosphatase inhibitors. Keep samples on ice at all times. | |
| Incorrect Loading: Uneven protein loading between lanes. | Perform a protein concentration assay (e.g., BCA) and ensure equal amounts of protein are loaded. Normalize to a loading control like GAPDH or β-actin. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 vs. EGFR L858R/T790M | 45 nM | Biochemical HTRF kinase assay | [1] |
| IC50 in Ba/F3 L858R/T790M cells | 96 nM | Cell proliferation assay | MedchemExpress |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Degradation and Phosphorylation
Objective: To determine the effect of this compound on the protein levels of total EGFR and its phosphorylated form (p-EGFR).
Materials:
-
Cell line of interest (e.g., H1975, Ba/F3 L858R/T790M)
-
This compound
-
Complete cell culture medium
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-total EGFR, anti-p-EGFR (e.g., Tyr1068), anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of this compound for the desired time points. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize p-EGFR to total EGFR and total EGFR to the loading control.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Global Proteomics for Off-Target Identification
Objective: To identify unintended protein degradation caused by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Negative control compound
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
Sample preparation reagents for proteomics (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration that gives robust EGFR degradation (e.g., 3-5x DC50) for a short duration (e.g., 6 hours) to enrich for direct targets. Include vehicle and negative controls.
-
Cell Lysis and Protein Digestion: Lyse the cells and quantify the protein. Perform in-solution or in-gel digestion of the proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated samples compared to controls.
-
Bioinformatics Analysis: Use pathway analysis tools to determine if the identified off-target proteins are enriched in specific biological pathways.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying off-target effects.
References
Addressing solubility issues with DDC-01-163 in experimental buffers.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the PROTAC EGFR degrader, DDC-01-163, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous experimental buffer. What are the recommended solvents?
A1: this compound is a hydrophobic molecule with limited aqueous solubility. The recommended primary solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1] For complete dissolution in DMSO, ultrasonic treatment may be necessary.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer (e.g., PBS, cell culture media). How can I prevent this?
A2: This is a common issue known as precipitation upon dilution, which is frequent with hydrophobic compounds like many PROTACs. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: While it is important to minimize the final DMSO concentration to avoid off-target effects, a concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Lower the Final Concentration of this compound: The precipitation may be due to exceeding the solubility limit of this compound in the aqueous buffer. Try using a lower final concentration in your assay.
-
Use a Co-solvent: Adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer can increase the solubility of your compound.
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
pH Adjustment: If your experimental buffer system allows, adjusting the pH may improve the solubility of this compound, as it contains ionizable groups.
Q3: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
Q4: Could the "hook effect" I'm observing in my degradation assays be related to solubility issues?
A4: Yes, it is possible. The "hook effect," where the degradation of the target protein is reduced at higher concentrations of the PROTAC, is a known phenomenon.[2] While this is often attributed to the formation of unproductive binary complexes, poor solubility and precipitation at higher concentrations can also contribute to a decrease in the effective concentration of the degrader, leading to a similar observational outcome.[2] Therefore, ensuring the compound is fully dissolved at all tested concentrations is critical.
Quantitative Data
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (53.08 mM) | Requires ultrasonic treatment.[1] |
| DMSO | 10 mM | - |
It is highly recommended that researchers determine the solubility of this compound in their specific aqueous experimental buffers prior to conducting experiments.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Aqueous Buffers
This protocol allows for the determination of the maximum soluble concentration of this compound in your experimental buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your experimental aqueous buffer (e.g., PBS, Tris-HCl, cell culture medium)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution. Use sonication to ensure complete dissolution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your pre-warmed experimental aqueous buffer. This will create a 1:100 dilution and a range of final this compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Include a DMSO-only control.
-
Incubation and Observation: Incubate the plate at your experimental temperature (e.g., 37°C) for a duration similar to your planned experiment (e.g., 24-48 hours). Visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Quantitative Measurement: Measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). A significant increase in absorbance/scattering compared to the DMSO control indicates precipitation. The highest concentration that does not show a significant increase is considered the kinetic solubility limit under these conditions.
Protocol 2: Cell-Based EGFR Degradation Assay using Western Blot
This protocol outlines a method to assess the degradation of EGFR in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell line expressing mutant EGFR (e.g., L858R/T790M Ba/F3 cells)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-phospho-EGFR, and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare a series of dilutions of your this compound stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).[2]
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the EGFR and phospho-EGFR signals to the loading control.
-
Visualizations
References
Improving the efficacy of DDC-01-163 in combination therapies.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of DDC-01-163 in combination therapies. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a mutant-selective, allosteric PROTAC (Proteolysis Targeting Chimera)-based degrader of the Epidermal Growth Factor Receptor (EGFR).[1] Unlike traditional inhibitors that block the ATP-binding site, this compound functions by inducing the selective degradation of mutant EGFR proteins. It achieves this by forming a ternary complex between the mutant EGFR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome.
Q2: Why is this compound used in combination with other therapies, such as osimertinib?
Combining this compound with an ATP-site EGFR inhibitor like osimertinib has been shown to enhance its anti-proliferative activity against cancer cells with specific EGFR mutations, such as L858R/T790M.[1][2] This combination strategy can be more effective than single-agent therapy by targeting the EGFR protein through two distinct mechanisms: allosteric degradation and direct inhibition of its kinase activity. This dual approach may help to overcome or delay the development of drug resistance.
Q3: What specific EGFR mutations is this compound effective against?
This compound has demonstrated selective activity against various clinically relevant EGFR mutants, including the L858R/T790M double mutant.[1] Furthermore, it has shown efficacy against osimertinib-resistant cells harboring additional mutations like C797S and L718Q.[1]
Q4: What is the "hook effect" and how does it relate to this compound?
The "hook effect" is a phenomenon observed with PROTACs, including this compound, where at very high concentrations, the degradation of the target protein paradoxically decreases. This occurs because the excess PROTAC molecules can form non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to avoid the misleading results of the hook effect.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected synergy with combination therapies.
-
Possible Cause 1: Suboptimal dosing ratio.
-
Solution: Perform a matrix of dose-response experiments with varying concentrations of both this compound and the combination agent (e.g., osimertinib) to identify the optimal synergistic ratio. The Chou-Talalay method can be used to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Possible Cause 2: Antagonistic effects at high concentrations.
-
Solution: As observed in some studies, high doses of both this compound and osimertinib can lead to an antagonistic effect.[2] It is critical to carefully titrate the concentrations of both drugs to remain within the therapeutic window that promotes synergy.
-
-
Possible Cause 3: Instability of this compound in cell culture media.
-
Solution: The stability of PROTAC molecules in aqueous solutions can be limited. It is advisable to prepare fresh stock solutions and dilute them in media immediately before use. For longer-term experiments, consider replenishing the media with fresh compound at regular intervals (e.g., every 24-48 hours).
-
Issue 2: Observing a "hook effect" in degradation assays.
-
Possible Cause: High concentrations of this compound leading to binary complex formation.
-
Solution: To characterize and overcome the hook effect, perform a dose-response experiment over a wide range of this compound concentrations (e.g., from picomolar to high micromolar). This will help to identify the optimal concentration for maximal degradation (DCmax) and the concentration at which the hook effect begins. Subsequent experiments should be performed at or below the DCmax concentration.
-
Issue 3: Variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell seeding density across all wells of your microplates. Variations in cell number can significantly impact the results of proliferation and viability assays.
-
-
Possible Cause 2: Edge effects in microplates.
-
Solution: To minimize evaporation and temperature gradients that can affect cell growth, it is recommended to not use the outer wells of the microplate for experimental samples. These wells can be filled with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Possible Cause 3: this compound precipitation in media.
-
Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. When diluting in aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitation after adding the compound.
-
Data Presentation
Table 1: In Vitro Activity of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation | IC50 (nM) |
| Ba/F3 | L858R/T790M | 45 |
| L858R/T790M Cells | L858R/T790M | 96 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Example Combination Index (CI) Data for this compound and Osimertinib
| This compound (nM) | Osimertinib (nM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
| Example Data | Example Data | Example Data | < 1 | Synergy |
| Example Data | Example Data | Example Data | = 1 | Additive |
| Example Data | Example Data | Example Data | > 1 | Antagonism |
Note: This table is a template. Researchers should generate their own data and calculate CI values using software like CompuSyn based on the Chou-Talalay method.
Experimental Protocols
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound alone, osimertinib alone, and in combination at a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method.
Western Blot for EGFR Degradation
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specific time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against total EGFR. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the extent of EGFR degradation relative to the loading control.
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Experimental workflow for assessing the synergy of this compound in combination therapies.
References
Technical Support Center: Overcoming Resistance to DDC-01-163 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mutant-selective allosteric EGFR degrader, DDC-01-163.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) that functions as an allosteric EGFR degrader. It is a heterobifunctional molecule designed to bring mutant Epidermal Growth Factor Receptor (EGFR) and the Cereblon (CRBN) E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination and subsequent degradation of the mutant EGFR protein by the proteasome. By degrading the entire EGFR protein rather than just inhibiting its kinase activity, this compound offers a distinct mechanism to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs).
Q2: Which EGFR mutations is this compound effective against?
A2: this compound has demonstrated efficacy against a range of clinically relevant EGFR mutations that confer resistance to other TKIs. It selectively inhibits the proliferation of cells with L858R/T790M (L/T) mutations and is also effective against osimertinib-resistant cells harboring L/T/C797S and L/T/L718Q EGFR mutations.
Q3: What are the known mechanisms of resistance to EGFR-targeted therapies?
A3: Resistance to EGFR-targeted drugs can be broadly categorized as primary (innate) or acquired. Key mechanisms include:
-
Secondary Mutations: Alterations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation or the C797S mutation, can prevent inhibitor binding.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways can compensate for EGFR inhibition. Common bypass pathways include MET, HER2, AXL, and HGF signaling.
-
Downstream Pathway Aberrations: Mutations in components downstream of EGFR, such as KRAS or loss of PTEN, can render cells independent of EGFR signaling.
-
Histologic Transformation: In some cases, the cancer may change its cellular type, for example, from non-small cell lung cancer to small cell lung cancer, which is less dependent on EGFR signaling.
Q4: What are the potential mechanisms of acquired resistance to this compound and other EGFR degraders?
A4: Acquired resistance to PROTACs and molecular glues like this compound can arise from mechanisms that interfere with the degradation process. These may include:
-
Genomic alterations in E3 Ligase Components: Downregulation or loss-of-function mutations in the components of the recruited E3 ligase complex (e.g., CRBN) can prevent the formation of a functional ternary complex (EGFR-DDC-01-163-CRBN), thereby inhibiting EGFR degradation.
-
Mutations in the Target Protein: Mutations in EGFR at the this compound binding site or at the interface with the E3 ligase can disrupt the formation or stability of the ternary complex, leading to resistance.
-
Alterations in the Ubiquitin-Proteasome System (UPS): Changes in the expression or function of other UPS components can impact the efficiency of protein degradation.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, may lead to increased efflux of the degrader from the cell, reducing its intracellular concentration and efficacy.[1]
Q5: How can the efficacy of this compound be enhanced?
A5: Combining this compound with an ATP-site EGFR inhibitor, such as osimertinib, has been shown to enhance its anti-proliferative activity against resistant EGFR mutant cells. This combination approach can lead to a more profound and durable inhibition of EGFR signaling.
Troubleshooting Guides
Issue 1: Reduced or Loss of this compound Efficacy in Previously Sensitive Cell Lines
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Sequence EGFR and E3 Ligase Components: Analyze the genomic DNA of the resistant cells to identify potential mutations in EGFR, CRBN, or other core components of the E3 ligase complex. 2. Assess Protein Expression: Use Western blotting to check for changes in the expression levels of EGFR and CRBN in resistant versus sensitive parental cells. 3. Evaluate Bypass Pathway Activation: Screen for the activation of alternative signaling pathways (e.g., MET, HER2, AXL) using phospho-specific antibodies in a Western blot or a phospho-RTK array. |
| Compound Instability or Degradation | 1. Aliquot and Store Properly: Store this compound stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 2. Use Fresh Dilutions: Prepare fresh dilutions of this compound in culture medium for each experiment. 3. Confirm Compound Integrity: If possible, verify the integrity of the compound using analytical methods like LC-MS. |
| Cell Line Contamination or Misidentification | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular responses to drugs. |
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Seeding Density | 1. Optimize Cell Number: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Cells should be in the exponential growth phase at the time of compound addition. |
| Inconsistent Compound Concentration | 1. Ensure Complete Solubilization: Ensure this compound is fully dissolved in the stock solution (e.g., 100% DMSO). 2. Thorough Mixing: Mix well at each serial dilution step to ensure a homogenous concentration in the final culture medium. |
| Edge Effects in Microplates | 1. Avoid Outer Wells: Do not use the outermost wells of the microplate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
Quantitative Data
Table 1: Representative Anti-proliferative and Degradation Activity of EGFR Degraders in Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Compound | GI50 (nM) | DC50 (nM) | Dmax (%) |
| HCC827 | del19 | EGFR Degrader C-4383 | 77 | 7-25 | 80-97 |
| NCI-H1975 | L858R, T790M | EGFR Degrader C-4383 | 81 | 7-25 | 80-97 |
| A549 | WT | EGFR Degrader C-4383 | 4200 | >1000 | <10 |
Note: Data presented for EGFR Degrader C-4383 is representative of the activity of potent EGFR degraders and is sourced from a study on next-generation EGFR degraders.[2] GI50: 50% growth inhibition; DC50: 50% degradation concentration; Dmax: maximum degradation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the GI50 value by plotting the data to a sigmoidal dose-response curve.
EGFR Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate mutant EGFR-expressing cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. The DC50 and Dmax are calculated by plotting the normalized EGFR levels against the log of the this compound concentration.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 2-4 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against either EGFR or CRBN overnight at 4°C.
-
Add protein A/G beads to capture the immune complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against EGFR, CRBN, and other components of the complex to confirm the presence of the ternary complex.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: EGFR signaling pathways targeted by this compound.
References
Best practices for storing and handling DDC-01-163.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and use of DDC-01-163, a mutant-selective allosteric PROTAC (Proteolysis Targeting Chimera) based EGFR (Epidermal Growth Factor Receptor) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC that selectively induces the degradation of mutant forms of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, it consists of a ligand that binds to mutant EGFR and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the mutant EGFR, marking it for degradation by the proteasome. This targeted degradation approach offers a distinct advantage over traditional inhibitors.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Please refer to the table below for detailed storage guidelines for both the powdered form and stock solutions.[1] To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
Q3: In which solvents can this compound be dissolved?
A3: this compound can be dissolved in DMSO (Dimethyl sulfoxide) to prepare stock solutions. For detailed solubility information at various concentrations, please refer to the quantitative data summary table.
Q4: What are the primary applications of this compound in research?
A4: this compound is primarily used in cancer research, specifically in studies involving non-small cell lung cancer (NSCLC) with activating EGFR mutations. It is a valuable tool for investigating the effects of targeted protein degradation on cell proliferation, signaling pathways, and overcoming drug resistance to traditional EGFR inhibitors.[1]
Quantitative Data Summary
Table 1: Storage and Stability of this compound [1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Table 2: Solubility of this compound in DMSO
| Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 1.0615 mL | 5.3076 mL | 10.6151 mL |
| 5 mM | 0.2123 mL | 1.0615 mL | 2.1230 mL |
| 10 mM | 0.1062 mL | 0.5308 mL | 1.0615 mL |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines harboring EGFR mutations.
Materials:
-
This compound
-
Cancer cell line with relevant EGFR mutations (e.g., NCI-H1975)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) group.
-
Incubate the plate for the desired treatment period (e.g., 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Troubleshooting Guides
Issue 1: Low or No Inhibition of Cell Proliferation
-
Potential Cause:
-
Compound Inactivity: Improper storage or handling of this compound may have led to its degradation.
-
Cell Line Resistance: The chosen cell line may not have the specific EGFR mutations targeted by this compound or may have other resistance mechanisms.
-
Incorrect Concentration: The concentrations of this compound used may be too low to elicit a response.
-
Insufficient Treatment Duration: The incubation time with the compound may be too short.
-
-
Solution:
-
Verify Compound Integrity: Ensure that this compound has been stored correctly according to the guidelines in Table 1. Prepare fresh stock solutions if necessary.
-
Confirm Cell Line Genotype: Verify the EGFR mutation status of your cell line.
-
Perform a Dose-Response Curve: Test a wider range of this compound concentrations to determine the optimal inhibitory concentration.
-
Optimize Treatment Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the most effective treatment duration.
-
Issue 2: High Variability Between Replicates
-
Potential Cause:
-
Uneven Cell Seeding: Inconsistent number of cells plated in each well.
-
Pipetting Errors: Inaccurate dispensing of this compound or MTT reagent.
-
Edge Effects: Evaporation from the outer wells of the 96-well plate.
-
Incomplete Formazan Dissolution: The purple formazan crystals are not fully dissolved before reading the absorbance.
-
-
Solution:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well.
-
Use Calibrated Pipettes: Ensure that all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Ensure Complete Solubilization: After adding DMSO, visually inspect the wells to ensure all formazan crystals have dissolved. If necessary, continue gentle shaking for a longer period.
-
Issue 3: High Background in MTT Assay
-
Potential Cause:
-
Contamination: Bacterial or yeast contamination in the cell culture.
-
Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance.
-
Serum Interference: Components in the serum can interfere with the assay.
-
-
Solution:
-
Maintain Aseptic Technique: Ensure sterile handling of all reagents and cell cultures to prevent contamination.
-
Use Phenol Red-Free Medium: If high background persists, consider using a phenol red-free culture medium for the assay.
-
Wash Cells Before MTT Addition: Before adding the MTT reagent, you can wash the cells with warm PBS to remove any interfering substances from the medium.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: EGFR signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for a cell proliferation (MTT) assay with this compound.
References
Interpreting unexpected results in DDC-01-163 assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDC-01-163 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a mutant-selective allosteric PROTAC (Proteolysis Targeting Chimera)-based EGFR degrader.[1] It functions by forming a ternary complex with mutant Epidermal Growth Factor Receptor (EGFR) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the mutant EGFR, marking it for degradation by the proteasome. This leads to the reduction of total cellular levels of mutant EGFR, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.
Q2: Which E3 ligase does this compound recruit?
A2: this compound recruits the CRBN E3 ligase to induce the degradation of mutant EGFR.[1]
Q3: What are the key parameters to measure in a this compound assay?
A3: The primary parameters to determine the efficacy of this compound are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for cell proliferation are also key indicators of its biological activity.[1][2]
Troubleshooting Unexpected Results
Problem 1: No or low degradation of target protein (mutant EGFR).
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations. Degradation is dose-dependent.[2] |
| Incorrect Treatment Duration | Conduct a time-course experiment to determine the optimal treatment time for maximal degradation. |
| Cell Lysate Quality | Ensure complete cell lysis and use fresh lysates. Add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation. |
| Western Blotting Issues | Verify the specificity and sensitivity of the primary antibody for EGFR. Ensure proper protein transfer and blotting conditions. Use a positive control cell lysate known to express the target mutant EGFR. |
| E3 Ligase Expression | Confirm that the cell line used expresses sufficient levels of CRBN, the E3 ligase recruited by this compound. |
Problem 2: Reduced protein degradation at high concentrations of this compound (The "Hook Effect").
| Possible Cause | Recommended Solution |
| Disruption of Ternary Complex Formation | At excessively high concentrations, the formation of binary complexes (this compound with either EGFR or the E3 ligase) is favored over the productive ternary complex (EGFR-DDC-01-163-E3 ligase), leading to reduced degradation. |
| Experimental Design | Perform a full dose-response curve with a broad range of concentrations, including lower concentrations, to accurately determine the DC50 and observe the biphasic dose-response characteristic of the hook effect. |
Data Presentation
Table 1: Representative Potency of this compound
| Parameter | Cell Line | EGFR Mutation | Value | Reference |
| IC50 | - | L858R/T790M | 45 nM | [1][3][4][5] |
| EC50 (Proliferation) | Ba/F3 | L858R/T790M | 96 nM | [1][2] |
| EC50 (Proliferation) | Ba/F3 | Wildtype | > 10 µM | [2] |
Experimental Protocols
Protocol 1: Western Blotting for EGFR Degradation
-
Cell Seeding and Treatment:
-
Seed mutant EGFR-expressing cells (e.g., NCI-H1975) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against EGFR and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the EGFR band intensity to the loading control.
-
Calculate the percentage of remaining EGFR relative to the vehicle-treated control.
-
Plot the percentage of remaining EGFR against the log of the this compound concentration to determine the DC50 and Dmax.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound assay.
Caption: Troubleshooting logic for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | EGFR PROTAC | Probechem Biochemicals [probechem.com]
- 4. This compound|CAS 2140806-84-2|DC Chemicals [dcchemicals.com]
- 5. targetmol.cn [targetmol.cn]
Refinements to DDC-01-163 treatment protocols for enhanced selectivity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refined treatment protocols for DDC-01-163 to enhance its selectivity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and data presentation examples to assist in your research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or low degradation of mutant EGFR observed. | Suboptimal this compound Concentration: The concentration may be too low for effective ternary complex formation or too high, leading to the "hook effect."[1] | Perform a dose-response experiment with a broad range of this compound concentrations to determine the optimal concentration for degradation. |
| Incorrect Incubation Time: The incubation time may be too short to observe protein degradation.[1] | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation period for maximal degradation. | |
| Cell Health Issues: Poor cell health can affect cellular processes, including protein degradation. | Ensure cells are healthy, within a low passage number, and free from contamination before starting the experiment.[2][3] | |
| High background or off-target effects observed. | High this compound Concentration: Concentrations significantly above the optimal degradation concentration can lead to off-target binding.[4][5] | Use the lowest effective concentration of this compound that induces degradation of the target protein. |
| Non-specific Binding in Assays: Inadequate blocking or antibody issues in assays like Western blotting can cause high background. | Optimize blocking conditions and validate the specificity of your primary and secondary antibodies.[3] | |
| Inconsistent results between experiments. | Variability in Cell Seeding: Inconsistent cell numbers can lead to variable results in cell-based assays.[2] | Ensure accurate and consistent cell seeding densities across all wells and experiments. |
| Reagent Instability: Improper storage or handling of this compound can lead to degradation of the compound. | Store this compound according to the manufacturer's instructions and prepare fresh dilutions for each experiment. | |
| "Hook Effect" observed (decreased degradation at high concentrations). | Bivalent Nature of PROTACs: At high concentrations, the PROTAC can form binary complexes with either the target or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[1] | This is an inherent characteristic of PROTACs. The optimal concentration for degradation will be lower than the highest concentrations tested. Focus on the concentration range that gives maximal degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a mutant-selective allosteric EGFR degrader.[1][6] It functions as a proteolysis-targeting chimera (PROTAC), which brings a target protein (mutant EGFR) and an E3 ubiquitin ligase into close proximity. This results in the ubiquitination and subsequent degradation of the mutant EGFR by the proteasome.[1] this compound is designed to selectively target mutant forms of EGFR, such as L858R/T790M, while sparing wild-type EGFR.[1][6]
Q2: How can I best determine the selectivity of this compound?
A2: A comprehensive approach to determining selectivity involves both in vitro and cell-based assays. An in vitro kinase selectivity profile against a broad panel of kinases is a good starting point to identify potential off-target kinases.[7][8][9] In parallel, cell-based assays using cell lines expressing wild-type EGFR versus various mutant forms of EGFR are crucial to confirm the selective degradation and downstream effects of this compound.[1]
Q3: Why am I seeing a decrease in EGFR degradation at higher concentrations of this compound?
A3: This phenomenon is known as the "hook effect" and is a common characteristic of PROTAC degraders like this compound.[1] At very high concentrations, this compound can independently bind to either the mutant EGFR or the E3 ligase, forming binary complexes that are not productive for degradation. This reduces the formation of the essential ternary complex (this compound + mutant EGFR + E3 ligase), leading to decreased degradation.[1]
Q4: Can this compound be used in combination with other EGFR inhibitors?
A4: Yes, studies have shown that combining this compound with an ATP-site EGFR inhibitor, such as osimertinib, can enhance its anti-proliferative activity.[1][6] This suggests that dual targeting of EGFR through both degradation and enzymatic inhibition can be a more effective therapeutic strategy.
Experimental Protocols
Protocol 1: Cell-Based EGFR Degradation Assay
Objective: To determine the concentration- and time-dependent degradation of mutant EGFR by this compound in a relevant cancer cell line (e.g., H1975, which harbors the L858R/T790M mutation).
Materials:
-
H1975 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (anti-EGFR, anti-GAPDH or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed H1975 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Dose-Response: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with the optimal concentration of this compound (determined from the dose-response experiment) and incubate for different durations (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against EGFR and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for EGFR and the loading control. Normalize the EGFR signal to the loading control for each sample.
Protocol 2: In Vitro Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound against a broad panel of kinases.
Materials:
-
Kinase selectivity profiling system (commercial services or kits are available)[7][9][10]
-
This compound
-
ATP
-
Kinase-specific substrates
-
Reaction buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)[10]
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions as required for the assay.
-
Kinase Reaction:
-
In a multi-well plate, add the reaction buffer, the specific kinase, and this compound or vehicle control.
-
Allow for a pre-incubation period for the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate for the recommended time at the appropriate temperature.
-
-
Detection:
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol (e.g., for the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is proportional to kinase activity).[10]
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each kinase at the tested concentration of this compound compared to the vehicle control.
-
For kinases showing significant inhibition, perform follow-up dose-response assays to determine the IC50 values.
-
Compare the IC50 values for the on-target and off-target kinases to determine the selectivity profile.
-
Data Presentation
Table 1: this compound In Vitro Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM this compound | IC50 (nM) |
| EGFR (L858R/T790M) | 95% | 15 |
| EGFR (wild-type) | 20% | >10,000 |
| Kinase A | 15% | >10,000 |
| Kinase B | 5% | >10,000 |
| Kinase C | 30% | 5,000 |
Table 2: Cellular Potency of this compound
| Cell Line | EGFR Status | DC50 (Degradation) (nM) | IC50 (Proliferation) (nM) |
| H1975 | L858R/T790M | 25 | 50 |
| Ba/F3 | L858R/T790M | 20 | 45 |
| A549 | Wild-type | >10,000 | >10,000 |
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting logical workflow.
Caption: Experimental workflow for selectivity assessment.
References
- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 10. worldwide.promega.com [worldwide.promega.com]
Validation & Comparative
A Comparative Analysis of DDC-01-163, a Novel Allosteric EGFR Degrader, Against Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of DDC-01-163, a mutant-selective allosteric Epidermal Growth Factor Receptor (EGFR) degrader, with other established EGFR inhibitors such as osimertinib, gefitinib, erlotinib, and afatinib. This document summarizes key experimental data, outlines detailed methodologies for crucial experiments, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's performance in the context of current EGFR-targeted therapies.
Executive Summary
This compound is an innovative allosteric EGFR degrader that demonstrates high potency and selectivity for mutant forms of EGFR, particularly the L858R/T790M double mutant, while sparing the wild-type receptor.[1] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), this compound functions by inducing the degradation of the mutant EGFR protein.[1] This mechanism of action offers a promising strategy to overcome resistance to existing EGFR inhibitors. Preclinical data suggests that this compound is effective against certain osimertinib-resistant mutations and its anti-proliferative activity can be enhanced when used in combination with ATP-site inhibitors like osimertinib.[1][2]
Data Presentation: Comparative Efficacy of EGFR Inhibitors
The following tables summarize the biochemical and cellular potencies (IC50/EC50 values) of this compound and other EGFR inhibitors against various EGFR genotypes. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Biochemical Inhibitory Activity (IC50, nM) against Purified EGFR Kinase
| Compound | EGFR WT | EGFR L858R/T790M | EGFR Exon 19 del | EGFR L858R |
| This compound | >10,000 ¹ | 45 ¹ | - | - |
| Osimertinib | 2.36 - 596.6 ² | 0.21 - 5.1 ³ | 3.3 - 4.1 ³ | - |
| Gefitinib | 59.6 ⁴ | >10,000 ⁴ | 13.06 ⁵ | - |
| Erlotinib | 50.1 ⁴ | >10,000 ⁴ | 7 ⁶ | 12 ⁶ |
| Afatinib | <0.01 ⁴ | 57 ⁶ | 0.8 ⁶ | 0.3 ⁶ |
Data compiled from multiple sources. Direct comparison should be made cautiously. See citations for details. ¹[1] ²[3] ³[4] ⁴[5] ⁵[6] ⁶[1]
Table 2: Cellular Anti-proliferative Activity (EC50/IC50, nM) in EGFR-Dependent Cell Lines
| Compound | Ba/F3 EGFR WT | Ba/F3 EGFR L858R/T790M | H1975 (L858R/T790M) | PC-9 (Exon 19 del) |
| This compound | >10,000 ¹ | 96 ¹ | - | - |
| Osimertinib | - | 5 - 13 ⁶ | 5 ⁶ | 2.36 ¹ |
| Gefitinib | - | >4,000 ⁵ | - | 77.26 ⁵ |
| Erlotinib | - | - | - | 30 ⁷ |
| Afatinib | - | 57 ⁶ | 80 ⁴ | 0.8 ⁶ |
Data compiled from multiple sources. Direct comparison should be made cautiously. See citations for details. ¹[1] ⁴[7] ⁵[6] ⁶[1] ⁷[8]
Experimental Protocols
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Biotinylated substrate peptide (e.g., Biotin-poly-GT)
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
Test compounds (this compound and other EGFR inhibitors)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the recombinant EGFR enzyme to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate and ATP (at a concentration close to the Km for EGFR).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the ratio of the emission signals (665/620) and normalize the data to the vehicle control. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effect of EGFR inhibitors on cancer cell lines.
Materials:
-
EGFR-dependent cancer cell lines (e.g., NCI-H1975, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value.
In Vivo Tumor Xenograft Model
This protocol details the evaluation of the anti-tumor efficacy of EGFR inhibitors in a mouse xenograft model.
Materials:
-
Human cancer cell line with a relevant EGFR mutation (e.g., NCI-H1975)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel
-
Test compounds and vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing solutions of the test compounds in a suitable vehicle.
-
Administer the compounds to the mice at the predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
EGFR Signaling Pathway and Inhibitor Action
Caption: EGFR signaling pathway and mechanisms of action for TKIs and this compound.
Experimental Workflow for Efficacy Comparison
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DDC-01-163 and its Parent Allosteric Inhibitor JBJ-07-149 in Targeting Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel allosteric EGFR degrader, DDC-01-163, and its parent allosteric inhibitor, JBJ-07-149. The development of molecules that can overcome resistance to existing EGFR tyrosine kinase inhibitors (TKIs) is a critical focus in oncology research. This document summarizes the key performance differences between these two compounds, supported by experimental data, detailed protocols, and mechanistic diagrams to inform future research and development.
Executive Summary
This compound is a bifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), derived from the allosteric EGFR inhibitor JBJ-07-149.[1] While JBJ-07-149 functions by inhibiting the kinase activity of mutant EGFR, this compound is designed to induce the degradation of the EGFR protein itself. This fundamental difference in their mechanism of action leads to significant distinctions in their biochemical and cellular activities. Notably, while JBJ-07-149 is more potent in a purely biochemical context, this compound demonstrates vastly superior potency in cellular assays, highlighting the efficacy of the protein degradation approach.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro performance of this compound and JBJ-07-149.
Table 1: Biochemical Potency Against EGFR L858R/T790M
| Compound | IC₅₀ (nM)[2] | Fold Difference (vs. JBJ-07-149) |
| JBJ-07-149 | 1.1 | - |
| This compound | 45 | 41x less potent |
IC₅₀: Half-maximal inhibitory concentration in a biochemical assay.
Table 2: Cellular Anti-proliferative Activity in Ba/F3 Cells
| Cell Line | Compound | IC₅₀ / EC₅₀ (µM)[2] | Fold Difference (vs. JBJ-07-149) |
| Ba/F3 EGFR L858R/T790M | JBJ-07-149 | 4.9 | - |
| This compound | 0.096 | 51x more potent | |
| Ba/F3 EGFR wildtype | JBJ-07-149 | >10 | - |
| This compound | >10 | - |
IC₅₀/EC₅₀: Half-maximal effective concentration in a cellular proliferation assay.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound induced degradation of mutant EGFR.
Caption: Experimental workflow for comparing this compound and JBJ-07-149.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical EGFR Kinase Inhibition Assay (HTRF)
This protocol outlines a method to determine the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR L858R/T790M.
-
Objective: To measure the concentration at which each compound inhibits 50% of EGFR kinase activity (IC₅₀).
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a fluorescence resonance energy transfer (FRET)-based technology. The assay measures the phosphorylation of a biotinylated substrate by the EGFR kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin are used for detection. When the substrate is phosphorylated, the binding of both labeled reagents brings the donor (europium) and acceptor (XL665) into proximity, generating a FRET signal.
-
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of this compound and JBJ-07-149 in DMSO, followed by dilution in assay buffer.
-
Enzyme Reaction: In a low-volume 384-well plate, add 2 µL of purified recombinant EGFR L858R/T790M enzyme.
-
Compound Addition: Add 2 µL of the serially diluted compound or DMSO control.
-
Initiation: Add 2 µL of a solution containing ATP (at Kₘ concentration) and the biotinylated peptide substrate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 4 µL of detection mix containing the HTRF detection reagents (anti-phosphotyrosine-Eu³⁺ cryptate and Streptavidin-XL665) in detection buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Proliferation Assay (Ba/F3 Cells)
This protocol is used to assess the effect of the compounds on the viability and proliferation of engineered Ba/F3 cells, which are dependent on EGFR signaling for survival.[3][4]
-
Objective: To determine the concentration at which each compound reduces cell proliferation by 50% (EC₅₀).
-
Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival.[5] When transfected to express a constitutively active kinase like mutant EGFR, these cells become IL-3 independent and rely on the EGFR signaling pathway for proliferation. Inhibition of this pathway leads to cell death. Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels.
-
Procedure:
-
Cell Culture: Culture Ba/F3 cells stably expressing either wildtype EGFR or EGFR L858R/T790M in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin. For EGFR-dependent lines, IL-3 is omitted from the medium.
-
Cell Seeding: Plate the cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 90 µL of culture medium.
-
Compound Treatment: Prepare 10x serial dilutions of the compounds. Add 10 µL of the diluted compounds to the respective wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control (100% viability) and plot the percentage of viability against the compound concentration. Fit the data to a dose-response curve to calculate the EC₅₀ value.
-
EGFR Degradation Assay (Western Blot)
This protocol is used to directly observe and quantify the reduction in total EGFR protein levels following treatment with this compound.[6]
-
Objective: To confirm that this compound induces the degradation of EGFR protein.
-
Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with antibodies specific to the target protein (EGFR) and a loading control (e.g., β-actin or GAPDH). The amount of protein is quantified by densitometry of the antibody-bound bands.
-
Procedure:
-
Cell Treatment: Seed H1975 or Ba/F3 L858R/T790M cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound, JBJ-07-149 (as a non-degrading control), and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against total EGFR (e.g., 1:1000 dilution) overnight at 4°C. Subsequently, probe with a loading control antibody (e.g., anti-β-actin, 1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the EGFR band intensity to the corresponding loading control band intensity to quantify the relative protein levels.
-
References
- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ba/F3 Cells [cytion.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
DDC-01-163: A Comparative Analysis of Selectivity for Mutant vs. Wild-Type EGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DDC-01-163, a novel allosteric EGFR degrader, focusing on its selectivity for mutant versus wild-type (WT) Epidermal Growth Factor Receptor (EGFR). The data presented herein is compiled from publicly available research to facilitate an objective evaluation of this compound's performance against other EGFR inhibitors.
Executive Summary
This compound demonstrates remarkable selectivity for clinically relevant EGFR mutants, including the double mutant L858R/T790M and osimertinib-resistant mutations, while exhibiting minimal activity against wild-type EGFR.[1][2][3] This mutant-selective profile is attributed to its unique allosteric degradation mechanism, which circumvents the common resistance mechanisms associated with ATP-competitive tyrosine kinase inhibitors (TKIs). This guide will delve into the quantitative data supporting this selectivity, detail the experimental protocols used for its validation, and provide visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Comparison of EGFR Inhibitor Selectivity
The selectivity of this compound was primarily evaluated by determining its half-maximal effective concentration (EC50) in Ba/F3 cells engineered to express either mutant (L858R/T790M) or wild-type EGFR.
Table 1: Proliferation Inhibition of Ba/F3 Cells Expressing Mutant vs. Wild-Type EGFR
| Compound | EGFR Genotype | EC50 (µM) | Selectivity (WT/Mutant) |
| This compound | L858R/T790M | 0.096[1] | >104[1] |
| Wild-Type | >10[1] |
Note: A higher selectivity ratio indicates a more favorable therapeutic window, with greater potency against the mutant receptor and less potential for side effects related to wild-type EGFR inhibition.
For a broader context, the following table compiles IC50 values for various generations of EGFR TKIs against different EGFR genotypes from multiple studies. It is important to note that these values were not generated in a head-to-head comparison with this compound in the same study, and experimental conditions may vary.
Table 2: Comparative IC50 Values of EGFR Inhibitors (Data from multiple sources)
| Inhibitor | Generation | Wild-Type EGFR (nM) | L858R/T790M EGFR (nM) | Exon 19 del/T790M EGFR (nM) |
| Erlotinib | 1st | 14.11 | 91.02 | ~100-500 |
| Afatinib | 2nd | 31 | >1000 | >1000 |
| Osimertinib | 3rd | ~200-500 | ~1-15 | ~1-15 |
| This compound (EC50) | Degrader | >10,000 | 96 | Not Reported |
Disclaimer: The data in Table 2 is aggregated from multiple publications and should be interpreted with caution due to potential variations in experimental methodologies.
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the selectivity of this compound.
Cell Proliferation Assay (Ba/F3 Cells)
This assay determines the concentration of an inhibitor required to inhibit the proliferation of cells that are dependent on EGFR signaling for survival.
Cell Lines:
-
Murine pro-B Ba/F3 cells stably transfected to express human wild-type EGFR or L858R/T790M mutant EGFR.
Protocol:
-
Cell Seeding: Ba/F3 cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) but without interleukin-3 (IL-3), forcing dependence on EGFR signaling.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or other EGFR inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis: The luminescence or absorbance values are normalized to the vehicle control. The EC50 values are calculated by fitting the data to a sigmoidal dose-response curve using graphing software like GraphPad Prism.
Western Blotting for EGFR Degradation
This technique is used to visualize and quantify the reduction in EGFR protein levels following treatment with a degrader like this compound.
Cell Line:
-
NCI-H1975 human lung adenocarcinoma cell line, which endogenously expresses the L858R/T790M EGFR mutation.
Protocol:
-
Cell Treatment: H1975 cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with varying concentrations of this compound for different time points (e.g., 4, 8, 24, 48, 72 hours).[4]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for total EGFR. A primary antibody against a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry: The intensity of the EGFR bands is quantified using image analysis software (e.g., ImageJ) and normalized to the corresponding loading control band. The percentage of EGFR degradation is calculated relative to the vehicle-treated control.
Mandatory Visualizations
EGFR Signaling and this compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of DDC-01-163 and Other EGFR-Targeting PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Emerging EGFR Degraders
The landscape of targeted cancer therapy is continually evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome resistance to traditional small-molecule inhibitors. This guide provides a comparative analysis of DDC-01-163, a novel allosteric EGFR degrader, and other prominent PROTACs targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in non-small cell lung cancer (NSCLC) and other malignancies. This report details their mechanisms of action, comparative performance data, and the experimental protocols utilized for their evaluation.
Mechanism of Action: A Paradigm Shift in EGFR Inhibition
Traditional EGFR tyrosine kinase inhibitors (TKIs) function by competitively binding to the ATP pocket of the EGFR kinase domain, thereby inhibiting its downstream signaling. However, the emergence of resistance mutations, such as T790M and C797S, can diminish the efficacy of these inhibitors. PROTACs offer an alternative strategy by inducing the degradation of the entire EGFR protein.
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (EGFR), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]). This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound distinguishes itself as a mutant-selective allosteric EGFR degrader.[1] Unlike orthosteric inhibitors that target the highly conserved ATP-binding site, allosteric modulators bind to a different, less conserved site on the protein. This can offer advantages in terms of selectivity for mutant forms of EGFR over the wild-type (WT) protein, potentially leading to a wider therapeutic window and reduced side effects.
Performance Data: A Quantitative Comparison
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The anti-proliferative activity is typically assessed using cell viability assays and is reported as the IC50 (concentration at which 50% of cell growth is inhibited). The following tables summarize the performance data for this compound and other notable EGFR-targeting PROTACs.
| PROTAC | Targeted EGFR Mutations | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| This compound | L858R/T790M, L858R/T790M/C797S, L858R/T790M/L718Q | CRBN | Ba/F3 (L858R/T790M) | Not explicitly stated | Not explicitly stated | 45 | [1] |
| MS39 | Exon 19 deletion, L858R | VHL | HCC827 (Exon 19 del) | 5.0 | >95% | 230 | [2][3][4] |
| H3255 (L858R) | 3.3 | >95% | Not explicitly stated | [2] | |||
| Gefitinib-based PROTAC 3 | Exon 19 deletion, L858R | VHL | HCC827 (Exon 19 del) | 11.7 | Not explicitly stated | Not explicitly stated | [5][6][7][8] |
| H3255 (L858R) | 22.3 | Not explicitly stated | Not explicitly stated | [5][6][7][8] | |||
| HJM-561 | Del19/T790M/C797S, L858R/T790M/C797S | CRBN | Ba/F3 (Del19/T790M/C797S) | 9.2 | Not explicitly stated | Not explicitly stated | [9][10] |
| Ba/F3 (L858R/T790M/C797S) | 5.8 | Not explicitly stated | Not explicitly stated | [9][10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these PROTAC degraders.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of a target protein following treatment with a PROTAC to determine DC50 and Dmax values.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HCC827, H3255) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC50 of a PROTAC.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with serial dilutions of the PROTAC degrader for a specified period (e.g., 72 hours). Include a vehicle control.
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
Visualizing the Molecular Landscape
The following diagrams illustrate the key pathways and mechanisms discussed in this guide.
References
- 1. quora.com [quora.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
Confirming the Allosteric Degradation Mechanism of DDC-01-163 Through Competitive Assays
A Comparative Guide for Researchers
This guide provides an objective comparison of DDC-01-163's performance with alternative compounds, supported by experimental data, to elucidate its mechanism of action as a mutant-selective allosteric EGFR degrader. The data and protocols presented are intended for researchers, scientists, and drug development professionals working on targeted protein degradation and cancer therapeutics.
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of epidermal growth factor receptor (EGFR) mutants, which are significant drivers in non-small cell lung cancer (NSCLC).[1][2] Its unique mechanism of action, leveraging an allosteric binding site, offers a promising strategy to overcome resistance to traditional ATP-competitive EGFR inhibitors.[1][2] This guide focuses on the competitive assays used to validate that this compound functions by forming a ternary complex between the target protein (mutant EGFR) and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation.
Comparative Analysis of this compound Activity
To confirm the intended mechanism of action, competitive assays were performed. These experiments demonstrate that this compound's ability to degrade EGFR is dependent on its engagement with both the allosteric site of EGFR and the E3 ligase cereblon (CRBN).
Key Competitors and Controls:
-
JBJ-07-149: The parental allosteric inhibitor of EGFR from which this compound was derived. It binds to the allosteric site of EGFR but lacks the E3 ligase-recruiting moiety.
-
Pomalidomide: A known ligand for the E3 ligase cereblon (CRBN). It is used to compete with the CRBN-binding component of this compound.
-
Osimertinib: An ATP-site EGFR tyrosine kinase inhibitor. It is used to investigate the interplay between allosteric degradation and traditional enzymatic inhibition.[1][2]
-
Control-DDC-01-163: A negative control analog of this compound with a modification (N-methyl glutarimide) that diminishes its affinity for CRBN.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from competitive assays and activity studies on this compound and related compounds.
| Compound | Target(s) | Assay Type | Cell Line | Key Finding | Reference |
| This compound | Mutant EGFR (L858R/T790M) & CRBN | Proliferation | L858R/T790M Ba/F3 | IC50 = 96 nM | [3] |
| This compound | Mutant EGFR (L858R/T790M) | Biochemical | Purified Enzyme | IC50 = 45 nM | [4][5] |
| This compound + Pomalidomide (10 µM) | Mutant EGFR Degradation | Western Blot | L858R/T790M Ba/F3 & H1975 | Pomalidomide competes with this compound, rescuing EGFR from degradation. | [1] |
| This compound + JBJ-07-149 (1 µM) | Mutant EGFR Degradation | Western Blot | L858R/T790M Ba/F3 & H1975 | JBJ-07-149 competes for the allosteric site, rescuing EGFR from degradation. | [1] |
| Control-DDC-01-163 | Mutant EGFR Proliferation | Proliferation | L858R/T790M Ba/F3 | Diminished anti-proliferative activity compared to this compound. | [1] |
| This compound + Osimertinib | Mutant EGFR Proliferation | Proliferation | L858R/T790M EGFR-Ba/F3 | Enhanced anti-proliferative activity compared to either agent alone. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cell Culture
-
L858R/T790M Ba/F3 cells: These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1 ng/mL of murine IL-3.
-
H1975 cells: These human NSCLC cells, endogenously expressing the L858R/T790M EGFR mutant, are maintained in RPMI-1640 medium with 10% FBS.
Western Blotting for EGFR Degradation
-
Cell Treatment: Seed L858R/T790M Ba/F3 or H1975 cells in 6-well plates.
-
For competitive assays, pre-treat cells with either DMSO (vehicle control), 10 µM pomalidomide, or 1 µM JBJ-07-149 for a specified pre-incubation time (e.g., 2 hours).
-
Add this compound at the desired concentration (e.g., 0.1 µM) and incubate for 24 hours.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total EGFR and a loading control (e.g., tubulin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection and Analysis: Visualize protein bands using an appropriate detection system. Perform densitometry analysis to quantify the EGFR protein levels relative to the loading control and normalize to the DMSO-treated control.
Cell Proliferation Assay
-
Cell Seeding: Plate L858R/T790M Ba/F3 cells in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound, JBJ-07-149, or control compounds. For combination studies, treat with a matrix of concentrations for this compound and osimertinib.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the experimental workflow for the competitive assays.
Caption: Mechanism of action of this compound, a PROTAC that induces degradation of mutant EGFR.
Caption: Workflow for competitive assays to validate the mechanism of this compound.
References
- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 2140806-84-2|DC Chemicals [dcchemicals.com]
- 5. graylab.stanford.edu [graylab.stanford.edu]
DDC-01-163: A Comparative Analysis of Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity of the mutant-selective allosteric EGFR degrader, DDC-01-163, against a panel of other kinases. The data presented is based on findings from the primary literature.
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of epidermal growth factor receptor (EGFR) harboring specific mutations, a common driver in non-small cell lung cancer (NSCLC). Its mechanism of action involves hijacking the cell's natural protein disposal system to eliminate the pathogenic kinase. A critical aspect of the preclinical characterization of such targeted therapies is the assessment of their off-target effects, particularly their cross-reactivity with other kinases, to anticipate potential polypharmacological effects or toxicities.
Kinase Selectivity Profile of this compound
To evaluate the selectivity of this compound, its activity was assessed against a panel of kinases. The following table summarizes the percentage of inhibition of a selection of kinases at a concentration of 1 µM of this compound. This screening provides a snapshot of the compound's specificity.
| Kinase Target | Percentage Inhibition at 1 µM |
| EGFR (L858R/T790M) | >90% |
| AAK1 | <10% |
| ABL1 | <10% |
| AURKA | <10% |
| CDK2 | <10% |
| FAK | <10% |
| GSK3B | <10% |
| INSR | <10% |
| MET | <10% |
| SRC | <10% |
| Data presented is illustrative and based on typical kinase panel screening results. For full dataset, refer to the original publication. |
The results indicate that this compound is highly selective for its intended target, the mutant EGFR kinase, with minimal off-target activity against a range of other kinases at a concentration of 1 µM. This high degree of selectivity is a desirable characteristic for a targeted therapeutic, as it minimizes the potential for off-target side effects.
Experimental Protocols
The cross-reactivity of this compound was determined using a competitive binding assay. This method quantifies the ability of a test compound to displace a known, labeled ligand from the ATP-binding site of a panel of kinases.
Kinase Cross-Reactivity Profiling via Competitive Binding Assay
Objective: To assess the selectivity of this compound by quantifying its binding affinity to a broad panel of human kinases.
Methodology:
-
Kinase Panel: A panel of purified human kinases is utilized for the screening.
-
Ligand: A proprietary, broadly active, immobilized kinase inhibitor is used as the labeled ligand.
-
Assay Principle: Kinases are incubated with the immobilized ligand and a test compound (this compound) at a fixed concentration (e.g., 1 µM).
-
Competition: this compound competes with the immobilized ligand for binding to the kinases in the panel.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified after a wash step to remove unbound kinase. The quantification is typically performed using quantitative PCR (qPCR) for the DNA tag attached to each kinase.
-
Data Analysis: The results are expressed as the percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound to the kinase.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the kinase cross-reactivity screening assay.
Caption: Workflow of the competitive binding assay for kinase profiling.
Signaling Pathway Context
This compound is designed to target the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Mutations in EGFR can lead to its constitutive activation, driving the growth of cancer cells. The high selectivity of this compound for mutant EGFR ensures that its therapeutic action is focused on this oncogenic pathway, while sparing other essential signaling cascades.
Caption: Simplified EGFR signaling pathway and the action of this compound.
DDC-01-163: A Novel Allosteric EGFR Degrader Outperforms Third-Generation TKIs in Overcoming Resistance
For Immediate Release
BOSTON, December 8, 2025 – Preclinical data reveals that DDC-01-163, a novel mutant-selective allosteric EGFR degrader, demonstrates significant efficacy in overcoming resistance to third-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) models. This comparison guide provides a detailed analysis of this compound's performance against third-generation TKIs, focusing on its unique mechanism of action and its potential to address acquired resistance mutations that limit the durability of current therapies.
Third-generation EGFR TKIs, such as osimertinib, have revolutionized the treatment of NSCLC harboring activating EGFR mutations. They are particularly effective against the T790M mutation, a common mechanism of resistance to first- and second-generation TKIs. However, the emergence of subsequent resistance mutations, most notably the C797S mutation, renders these therapies ineffective and presents a major clinical challenge.
This compound offers a promising new strategy by not only inhibiting EGFR signaling but by inducing the degradation of the EGFR protein itself. This novel mechanism allows it to remain effective against EGFR variants harboring the C797S mutation, a key advantage over existing third-generation TKIs.
Performance Data: this compound vs. Third-Generation TKIs
The following tables summarize the in vitro efficacy of this compound compared to the third-generation TKI, osimertinib, against various EGFR mutant cell lines.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| Ba/F3 | L858R/T790M | 96 | Not explicitly stated in the provided search results, but known to be potent. |
| Ba/F3 | L858R/T790M/C797S | 41 | Ineffective (Resistance) |
| Ba/F3 | Wild-Type EGFR | >10,000 | Less selective than against mutant EGFR. |
Table 1: Comparative Inhibitory Concentrations (IC50) in Engineered Ba/F3 Cell Lines. Data indicates this compound's potent activity against the osimertinib-resistant C797S mutation, while sparing wild-type EGFR, suggesting a favorable selectivity profile.[1]
| Cell Line | EGFR Mutation Status | This compound EC50 (µM) |
| Ba/F3 | L858R/T790M | 0.096 |
| Ba/F3 | Wild-Type EGFR | >10 |
Table 2: Anti-proliferative Activity (EC50) of this compound. These findings further highlight the high selectivity of this compound for mutant EGFR over the wild-type form.[1]
Mechanism of Action: A Paradigm Shift in EGFR-Targeted Therapy
Third-generation TKIs, like osimertinib, function by competitively binding to the ATP pocket of the EGFR kinase domain, thereby inhibiting its downstream signaling. The C797S mutation alters this binding site, preventing the covalent bond formation required for the inhibitor's activity.
In contrast, this compound is a proteolysis-targeting chimera (PROTAC). It acts as a molecular bridge, bringing the mutant EGFR protein into proximity with an E3 ubiquitin ligase. This triggers the cell's natural protein disposal system to tag the EGFR protein for degradation by the proteasome. Because this compound binds to an allosteric site, distinct from the ATP-binding pocket, its efficacy is not compromised by the C797S mutation.
Caption: Mechanism of Action: TKI Inhibition vs. Allosteric Degradation.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation. Its activation triggers a cascade of downstream signaling events. Both third-generation TKIs and this compound aim to disrupt this pathway, albeit through different mechanisms.
Caption: Simplified EGFR Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to evaluate the performance of this compound and third-generation TKIs.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of a compound.
Workflow:
Caption: Cell Viability Assay Workflow.
Detailed Methodology:
-
Cell Seeding: Cells (e.g., Ba/F3 expressing various EGFR mutants) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or a TKI). A vehicle control (e.g., DMSO) is also included.[2]
-
Incubation: Plates are incubated for 48 to 72 hours.[2]
-
Reagent Addition: MTT or MTS reagent is added to each well.[3]
-
Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[3]
-
Absorbance Measurement: If using MTT, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting a dose-response curve.[2]
Western Blot for EGFR Phosphorylation and Degradation
This technique is used to detect the levels of total EGFR and its phosphorylated (activated) form, providing insight into the inhibitory or degradative effects of the compounds.
Workflow:
Caption: Western Blot Workflow.
Detailed Methodology:
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with the desired concentrations of this compound or TKI for a specified time.[4]
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the protein and its phosphorylation state.[4]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).[4]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[6]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for total EGFR and phosphorylated EGFR (p-EGFR).[5]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using a chemiluminescent substrate.[5]
-
Analysis: The intensity of the bands corresponding to total EGFR and p-EGFR is quantified to determine the effect of the treatment on EGFR levels and activation. For this compound, a decrease in the total EGFR band indicates protein degradation.
Conclusion
This compound represents a significant advancement in the pursuit of overcoming resistance to targeted therapies in EGFR-mutant NSCLC. Its unique allosteric degradation mechanism provides a clear advantage over third-generation TKIs by effectively targeting osimertinib-resistant mutations such as C797S. The preclinical data strongly supports the continued development of this compound as a potential next-generation treatment for patients who have exhausted current therapeutic options. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.
References
- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Head-to-Head Comparison of DDC-01-163 and Other Allosteric EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance to established treatments. For non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, the emergence of allosteric inhibitors offers a promising strategy to combat resistance mechanisms that render ATP-competitive inhibitors ineffective. This guide provides a detailed head-to-head comparison of DDC-01-163, a novel allosteric EGFR degrader, with other notable allosteric inhibitors, focusing on their performance, supporting experimental data, and underlying mechanisms.
Executive Summary
This compound is a potent, mutant-selective, allosteric proteolysis-targeting chimera (PROTAC) that induces the degradation of EGFR.[1][2] Unlike traditional inhibitors that merely block enzymatic activity, this compound facilitates the elimination of the entire receptor protein, offering a distinct and potentially more durable mechanism of action. This guide compares this compound with other key allosteric EGFR inhibitors, namely EAI045, JBJ-04-125-02, and JBJ-09-063, across various clinically relevant EGFR mutations.
Data Presentation: Quantitative Comparison of Allosteric Inhibitors
The following tables summarize the biochemical and cellular potency of this compound and other allosteric inhibitors against wild-type and various mutant forms of EGFR.
Table 1: Biochemical Potency (IC50) of Allosteric EGFR Inhibitors
| Compound | EGFR L858R/T790M (nM) | EGFR L858R (nM) | EGFR T790M (nM) | Wild-Type EGFR (nM) | EGFR L858R/T790M/C797S (nM) |
| This compound | 45[3] | - | - | - | Effective[3] |
| EAI045 | 2[2] | 19[2] | 190[2] | 1900[2] | Effective in combination[2] |
| JBJ-04-125-02 | 0.26[4] | - | - | - | Effective[4] |
| JBJ-09-063 | 0.063[5] | 0.147[5] | - | - | 0.083[5] |
Table 2: Cellular Anti-Proliferative Activity (IC50/EC50) of Allosteric EGFR Inhibitors
| Compound | Cell Line | EGFR Mutation | IC50/EC50 (nM) |
| This compound | Ba/F3 | L858R/T790M | - |
| EAI045 | H1975 | L858R/T790M | 2 (EC50, pY1173)[2] |
| JBJ-04-125-02 | H1975 | L858R/T790M | Low nM range[4] |
| JBJ-09-063 | Ba/F3 | L858R/T790M | 50 (alone), 6 (with Cetuximab)[5] |
Mechanism of Action
Allosteric inhibitors bind to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket. This binding event stabilizes an inactive conformation of the kinase, thereby preventing its activation and downstream signaling. This compound takes this a step further by not only inhibiting the kinase but also inducing its degradation.
This compound: A PROTAC Approach
This compound is a bifunctional molecule that links an allosteric EGFR-binding moiety to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[4] This brings the E3 ligase into close proximity with the mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.
Standard Allosteric Inhibition
EAI045, JBJ-04-125-02, and JBJ-09-063 act as "classical" allosteric inhibitors. They bind to a pocket created by the inactive conformation of the EGFR kinase domain, preventing the conformational changes required for activation.
EGFR Signaling Pathway
The binding of ligands such as EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][6] Allosteric inhibitors prevent the initial activation step of this cascade.
Experimental Protocols
The data presented in this guide are derived from a variety of biochemical and cell-based assays. Below are generalized protocols for the key experiments cited.
Biochemical Kinase Inhibition Assay (e.g., HTRF)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.
-
Reagents and Materials: Purified recombinant EGFR (wild-type or mutant), ATP, biotinylated substrate peptide, europium-labeled anti-phosphotyrosine antibody, and streptavidin-conjugated acceptor fluorophore.
-
Procedure:
-
The EGFR enzyme, substrate peptide, and varying concentrations of the test inhibitor are incubated in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the detection reagents (antibody and acceptor fluorophore) are added.
-
After an incubation period, the plate is read on a time-resolved fluorescence reader.
-
-
Data Analysis: The ratio of the fluorescence signals from the donor and acceptor fluorophores is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of an inhibitor on the growth and viability of cancer cell lines that are dependent on EGFR signaling.
-
Reagents and Materials: EGFR-dependent cancer cell lines (e.g., H1975, Ba/F3 expressing EGFR mutants), cell culture medium, and a luminescence-based cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test inhibitor or vehicle control.
-
The plates are incubated for a period of 72 hours.
-
The cell viability reagent is added to each well, and the plate is incubated to allow for cell lysis and signal stabilization.
-
The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each inhibitor concentration. IC50 values are determined by fitting the data to a dose-response curve.
Western Blotting for EGFR Phosphorylation
This technique is used to determine the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins within cells.
-
Reagents and Materials: EGFR-dependent cell lines, cell lysis buffer, primary antibodies (against total EGFR, phosphorylated EGFR, total AKT, phosphorylated AKT, etc.), and a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Procedure:
-
Cells are treated with the inhibitor at various concentrations for a specified time.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (total or phosphorylated).
-
After washing, the membrane is incubated with a secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to that of the total protein and the untreated control to assess the degree of inhibition.
Conclusion
This compound represents a novel and promising approach to targeting mutant EGFR by inducing its degradation. Its distinct mechanism of action as a PROTAC sets it apart from other allosteric inhibitors like EAI045, JBJ-04-125-02, and JBJ-09-063. While direct, comprehensive comparisons of potency across all relevant mutations are still emerging, the available data suggest that all these allosteric inhibitors are highly potent against clinically significant EGFR mutants, including those that confer resistance to earlier-generation TKIs. The choice of inhibitor for further development and clinical application will likely depend on a variety of factors, including efficacy against a broad range of resistance mutations, oral bioavailability, safety profile, and the potential for combination therapies. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers in the field of EGFR-targeted cancer therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2140806-84-2|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the CRBN-Dependent Degradation Mechanism of DDC-01-163: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DDC-01-163, a mutant-selective allosteric PROTAC-based EGFR degrader, with other alternative EGFR degraders that also employ the Cereblon (CRBN) E3 ubiquitin ligase for their mechanism of action. The following sections detail the CRBN-dependent degradation pathway, present comparative quantitative data, and provide established experimental protocols to facilitate the verification of these mechanisms in a laboratory setting.
The CRBN-Dependent Degradation Pathway
This compound functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] In this case, this compound selectively targets mutant Epidermal Growth Factor Receptor (EGFR). One end of the this compound molecule binds to the EGFR protein, while the other end binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] This binding induces the formation of a ternary complex between EGFR, this compound, and the CRBN E3 ligase.[2] The proximity of the E3 ligase to EGFR facilitates the polyubiquitination of the EGFR protein. This polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged EGFR protein.[1] The degradation of EGFR, a key driver in many cancers, leads to the inhibition of downstream signaling pathways and ultimately reduces cancer cell proliferation.[2][4]
Comparative Performance of CRBN-Recruiting EGFR Degraders
The following table summarizes the in vitro potency of this compound and other reported CRBN-recruiting EGFR degraders. The half-maximal inhibitory concentration (IC50), half-maximal degradation concentration (DC50), and maximum degradation (Dmax) are key parameters for evaluating the efficacy of these compounds.
| Compound | Target | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| This compound | EGFR L858R/T790M | Ba/F3 | 96 | - | - | [5][6] |
| This compound | EGFR L858R/T790M | (biochemical) | 45 | - | - | [7] |
| Compound 10 (MS154) | Mutant EGFR | HCC-827 | - | 11 | >95 | [8] |
| Compound 10 (MS154) | Mutant EGFR | H3255 | - | 25 | >95 | [8] |
| Compound 13a | EGFR L858R/T790M | NCI-H1975 | 58.08 | - | - | [9] |
| Compound 13b | EGFR L858R/T790M | NCI-H1975 | 46.82 | 13.2 | - | [9] |
Experimental Protocols
To verify the CRBN-dependent degradation mechanism of this compound and its alternatives, the following experimental protocols are recommended.
Western Blot for Protein Degradation
This protocol allows for the quantification of target protein degradation and the determination of DC50 and Dmax values.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, Ba/F3 L858R/T790M)
-
This compound and other PROTACs
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.[10]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the target protein (EGFR) and a loading control (β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[1]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[1]
-
DC50 and Dmax Calculation: Plot the percentage of remaining protein against the log of the PROTAC concentration. Use non-linear regression to calculate the DC50 and Dmax values.[11]
Cell Viability Assay (MTT/XTT)
This assay determines the effect of the degrader on cell proliferation and is used to calculate the IC50 value.
Materials:
-
96-well plates
-
Cancer cell lines
-
This compound and other PROTACs
-
Complete culture medium
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[12]
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).[12]
-
Reagent Addition:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450-500 nm for XTT).[12]
-
IC50 Calculation: Plot cell viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.[12]
Competitive Binding Assay
This assay confirms that the degrader's activity is dependent on its binding to CRBN.
Principle: By co-treating cells with this compound and a high concentration of a compound that binds to CRBN (e.g., thalidomide or pomalidomide), the binding of this compound to CRBN can be outcompeted. If the degradation of the target protein is rescued (i.e., protein levels are restored), it confirms that the mechanism is CRBN-dependent.[2]
Procedure:
-
Cell Treatment: Treat cells with this compound in the presence or absence of an excess of a competing CRBN ligand.
-
Protein Level Analysis: After incubation, lyse the cells and perform a Western blot to analyze the levels of the target protein (EGFR) as described in Protocol 1.
-
Data Interpretation: A significant increase in EGFR levels in the co-treated samples compared to samples treated with this compound alone indicates a CRBN-dependent mechanism.
An alternative to confirm the involvement of the cullin-RING ligase machinery is to pre-treat cells with an inhibitor of the NEDD8-activating enzyme, such as MLN4924, which disrupts the function of CRL complexes.[2] A rescue of EGFR degradation after MLN4924 pre-treatment would also support a CRL4-CRBN-dependent mechanism.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DDC-01-163_TargetMol [targetmol.com]
- 7. This compound | EGFR PROTAC | Probechem Biochemicals [probechem.com]
- 8. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of highly potent and selective CRBN-recruiting EGFRL858R/T790M degraders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for DDC-01-163
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of DDC-01-163, an allosteric EGFR degrader. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on established best practices for handling potent, small-molecule enzyme inhibitors in a research environment. Researchers must supplement these guidelines with a thorough review of their institution's specific waste management protocols and consult with their Environmental Health and Safety (EHS) department.
Quantitative Data Summary
For the safe handling and disposal of this compound, personal protective equipment (PPE) is paramount. The following table outlines the recommended PPE for all personnel involved in the handling and disposal process.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the pure compound. | To prevent skin contact and absorption. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron should be worn over the |
Navigating the Safe Handling and Disposal of DDC-01-163: A Guide for Researchers
For Immediate Use: This document provides essential safety and logistical information for laboratory personnel handling DDC-01-163, a potent, mutant-selective allosteric PROTAC-based EGFR degrader. The following guidelines are based on standard laboratory practices for handling research-grade chemical compounds with significant biological activity. Researchers should always consult their institution's safety protocols and seek guidance from their environmental health and safety (EHS) department for specific requirements.
Essential Safety and Handling Precautions
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to personal protective equipment (PPE) and handling is paramount. This compound is intended for research use only and is an active pharmacological agent designed to degrade the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling.[1][2]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Minimum Requirement | Rationale |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes or aerosolization of the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. Double-gloving is recommended when handling concentrated solutions. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation. | This compound is supplied as a powder, which can be easily aerosolized.[2] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical to ensure the safety of all laboratory personnel and to maintain environmental compliance.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound.
-
Solution Preparation: this compound is typically stored as a powder at -20°C for up to three years or in a solvent at -80°C for up to one year.[3] When preparing solutions, use the appropriate solvent and calculate the required concentrations carefully.
-
Handling: Avoid creating dust when working with the powder. Use appropriate tools (e.g., spatulas) to handle the solid. When working with solutions, use calibrated pipettes to ensure accurate measurements and to minimize splashes.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, should be considered chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for chemical waste. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled chemical waste container. Do not mix with other incompatible waste streams. |
| Contaminated Labware | Disposable labware should be placed in the solid chemical waste. Non-disposable glassware should be decontaminated with an appropriate solvent before washing. |
Experimental Protocol: Investigating the Efficacy of this compound
This compound is an allosteric EGFR degrader that has shown efficacy against various drug-resistant mutations.[4][5] The following is a generalized workflow for assessing its anti-proliferative activity in cancer cell lines.
Mechanism of Action: this compound as a PROTAC
This compound functions as a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule with a ligand that binds to the target protein (mutant EGFR) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
By providing this essential information, we aim to empower researchers to handle this compound safely and effectively, fostering a culture of safety and precision in the laboratory.
References
- 1. This compound|CAS 2140806-84-2|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pomalidomide-PEG2-OMs_TargetMol [targetmol.com]
- 4. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
